Product packaging for 1-benzhydryl-N-methylazetidin-3-amine(Cat. No.:CAS No. 69159-49-5)

1-benzhydryl-N-methylazetidin-3-amine

Cat. No.: B1265493
CAS No.: 69159-49-5
M. Wt: 252.35 g/mol
InChI Key: FQFKVNTZBGKHLL-UHFFFAOYSA-N
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Description

1-benzhydryl-N-methylazetidin-3-amine is a useful research compound. Its molecular formula is C17H20N2 and its molecular weight is 252.35 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H20N2 B1265493 1-benzhydryl-N-methylazetidin-3-amine CAS No. 69159-49-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzhydryl-N-methylazetidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2/c1-18-16-12-19(13-16)17(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,16-18H,12-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQFKVNTZBGKHLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50988869
Record name 1-(Diphenylmethyl)-N-methylazetidin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50988869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69159-49-5
Record name 3-Azetidinamine, 1-(diphenylmethyl)-N-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069159495
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(Diphenylmethyl)-N-methylazetidin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50988869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-depth Technical Guide: 1-benzhydryl-N-methylazetidin-3-amine (CAS 69159-49-5)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-benzhydryl-N-methylazetidin-3-amine is a heterocyclic organic compound featuring a central azetidine ring, a benzhydryl group, and a methylamino substituent. While this molecule is available commercially as a research chemical, a thorough review of scientific literature and patent databases reveals a notable absence of in-depth studies on its synthesis, pharmacological activity, and mechanism of action. This guide synthesizes the available information on the broader chemical classes to which this compound belongs—benzhydryl amines and azetidines—to provide a contextual understanding of its potential properties and research avenues.

Chemical and Physical Properties

Based on information from chemical suppliers, the fundamental properties of this compound are summarized below. It is important to note that experimentally verified data from peer-reviewed sources is not currently available.

PropertyValueSource
CAS Number 69159-49-5[1][2]
Molecular Formula C₁₇H₂₀N₂[1][2]
Molecular Weight 252.35 g/mol [1]
Appearance Solid[2]
Purity Typically ≥95-98% (as per suppliers)[2]
Synonyms 1-(Diphenylmethyl)-N-methylazetidin-3-amine, 1-Benzhydryl-N-methyl-3-azetidinamine, N-(1-Benzhydrylazetidin-3-yl)-N-methylamine[1][2]

Synthesis and Experimental Protocols

Detailed, peer-reviewed synthetic protocols specifically for this compound are not available in the current body of scientific literature. However, the synthesis of analogous structures, such as other N-substituted and 3-substituted azetidines, is well-documented. A plausible synthetic strategy could involve a multi-step process, leveraging established methodologies for the formation of the azetidine ring and subsequent functionalization.

A generalized, hypothetical synthetic workflow is presented below. This is not a validated protocol for the target compound but is based on common organic synthesis techniques for similar molecules.

G cluster_0 Hypothetical Synthesis Workflow Start Starting Materials (e.g., Epichlorohydrin and Benzhydrylamine) Step1 Azetidine Ring Formation Start->Step1 Cyclization Step2 Introduction of Amino Group at C3 Step1->Step2 Functional Group Interconversion Step3 N-Methylation of the Amino Group Step2->Step3 Reductive Amination or Alkylation Final This compound Step3->Final

Caption: A potential multi-step synthesis for this compound.

Note: The development of a specific and optimized synthetic protocol would necessitate experimental investigation and validation by qualified chemists.

Potential Biological and Pharmacological Profile

While no specific biological data has been published for this compound, the structural motifs present in the molecule suggest potential areas for pharmacological investigation.

The Benzhydryl Moiety

The benzhydryl group is a common scaffold in a variety of biologically active compounds. This structural feature is present in numerous drugs with diverse therapeutic applications, including antihistamines, anticholinergics, and central nervous system (CNS) active agents.[3] The lipophilic nature of the two phenyl rings can facilitate crossing the blood-brain barrier, suggesting a potential for CNS activity.

The Azetidine Ring

The azetidine ring is a four-membered nitrogen-containing heterocycle that serves as a versatile building block in medicinal chemistry. Its constrained and rigid nature can confer unique conformational properties to a molecule, potentially leading to enhanced binding affinity and selectivity for biological targets. Azetidine derivatives have been explored for a wide range of therapeutic applications.

Potential Signaling Pathways

Given the prevalence of the benzhydryl amine scaffold in compounds targeting G-protein coupled receptors (GPCRs), it is plausible that this compound could interact with aminergic GPCRs such as histamine or dopamine receptors. However, this remains speculative without experimental evidence.

A generalized logical diagram illustrating the common paradigm of drug-receptor interaction and subsequent cellular response is provided below.

G cluster_1 General Drug-Receptor Interaction Ligand 1-benzhydryl-N- methylazetidin-3-amine (Hypothetical Ligand) Receptor Biological Target (e.g., GPCR, Ion Channel, Enzyme) Ligand->Receptor Binding Signaling Intracellular Signaling Cascade Receptor->Signaling Activation/Inhibition Response Cellular/Physiological Response Signaling->Response

Caption: A logical flow of a potential drug's mechanism of action.

Future Research Directions

The lack of published data on this compound presents a number of opportunities for novel research:

  • Development and Optimization of a Synthetic Route: A robust and scalable synthesis protocol would be the first step to enable further investigation.

  • In Vitro Pharmacological Profiling: Screening the compound against a panel of common biological targets, particularly aminergic GPCRs and ion channels, could identify its primary mechanism of action.

  • In Vivo Studies: Should in vitro studies yield promising results, subsequent evaluation in animal models would be warranted to assess its pharmacokinetic properties, efficacy, and safety profile.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs could elucidate the key structural features responsible for any observed biological activity.

Conclusion

This compound is a readily available but scientifically uncharacterized research chemical. While its structural components suggest a potential for biological activity, particularly within the central nervous system, there is currently no experimental data to support this hypothesis. This technical guide serves to highlight the current knowledge gap and to provide a framework for future research into the properties and potential applications of this compound. Researchers and drug development professionals are encouraged to undertake the foundational studies necessary to unlock the potential of this and similar under-investigated molecules.

References

An In-Depth Technical Guide to 1-Benzhydryl-N-methylazetidin-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-benzhydryl-N-methylazetidin-3-amine, a synthetic organic compound of interest in medicinal chemistry and drug discovery. The document details its chemical properties, outlines a putative synthesis protocol, and addresses the current landscape of its biological activity. While specific experimental data for this compound is not extensively available in public literature, this guide consolidates known information and provides a framework for future research and development.

Chemical Identity and Properties

This compound, also known by its IUPAC name 1-(diphenylmethyl)-N-methylazetidin-3-amine, is a tertiary amine featuring a benzhydryl group attached to the nitrogen atom of a methyl-substituted azetidine ring.

Molecular Formula: C₁₇H₂₀N₂[1]

Table 1: Physicochemical Properties

PropertyValueSource
Molecular Weight 252.35 g/mol [1]
CAS Number 69159-49-5
Appearance Reported as a solid[2]
Purity Commercially available up to >98%[1]
Synonyms 1-(Diphenylmethyl)-N-methylazetidin-3-amine; 1-Benzhydryl-N-methyl-3-azetidinamine; N-(1-Benzhydrylazetidin-3-yl)-N-methylamine[2]

Putative Synthesis Protocol

Proposed Synthetic Workflow:

The synthesis would likely proceed through a multi-step process, potentially starting from commercially available precursors. A possible workflow is outlined below.

Synthetic Workflow cluster_0 Precursor Synthesis/Acquisition cluster_1 Core Reaction cluster_2 Purification cluster_3 Final Product Benzhydrylamine Benzhydrylamine Reaction Reductive Amination or Nucleophilic Substitution Benzhydrylamine->Reaction Azetidine_Precursor N-methylazetidin-3-one or 3-chloro-N-methylazetidine Azetidine_Precursor->Reaction Purification Column Chromatography Reaction->Purification Final_Product This compound Purification->Final_Product

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Hypothetical):

A potential synthesis could involve the reductive amination of N-methylazetidin-3-one with benzhydrylamine.

  • Step 1: Reaction Setup. In a round-bottom flask, dissolve N-methylazetidin-3-one (1 equivalent) and benzhydrylamine (1 equivalent) in a suitable solvent such as dichloromethane or 1,2-dichloroethane.

  • Step 2: Reductive Amination. Add a reducing agent, for instance, sodium triacetoxyborohydride (NaBH(OAc)₃), portion-wise to the stirring solution at room temperature.

  • Step 3: Reaction Monitoring. Monitor the reaction progress using an appropriate chromatographic technique like Thin Layer Chromatography (TLC).[4]

  • Step 4: Work-up. Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Step 5: Purification. Purify the crude product by column chromatography on silica gel to yield the final product.

Analytical Characterization (Anticipated Data)

While specific spectral data for this compound is not available in the reviewed literature, anticipated data based on its structure can be predicted.

Table 2: Anticipated Spectroscopic Data

TechniqueAnticipated Key Signals
¹H NMR - Aromatic protons of the benzhydryl group (multiplet, ~7.2-7.4 ppm).- Methine proton of the benzhydryl group (singlet or triplet).- Protons on the azetidine ring (multiplets).- Methyl group protons (singlet).
¹³C NMR - Aromatic carbons of the benzhydryl group.- Methine carbon of the benzhydryl group.- Carbons of the azetidine ring.- Carbon of the methyl group.
HPLC A single major peak under optimized conditions, indicating purity.
Mass Spec. A molecular ion peak corresponding to the molecular weight (252.35 g/mol ).

Biological Activity and Signaling Pathways

The biological activity of this compound has not been explicitly detailed in publicly accessible scientific literature. However, the benzhydryl amine moiety is a recognized pharmacophore present in a variety of biologically active compounds.[5] Molecules containing this scaffold have demonstrated a range of activities, including but not limited to, antihistaminic, antiviral, and anticancer properties.[5]

Given the structural similarities to other pharmacologically active compounds, it is plausible that this compound could interact with various biological targets. A hypothetical interaction model is presented below.

Hypothetical Biological Interaction cluster_0 Compound cluster_1 Potential Biological Target cluster_2 Cellular Response Compound 1-Benzhydryl-N-methyl- azetidin-3-amine Target Receptor / Enzyme Compound->Target Binding Pathway Downstream Signaling Pathway Target->Pathway Modulation Response Physiological Effect Pathway->Response Leads to

References

An In-depth Technical Guide to 1-benzhydryl-N-methylazetidin-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Structure and Properties

1-benzhydryl-N-methylazetidin-3-amine is a tertiary amine featuring a central azetidine ring. A benzhydryl group is attached to the nitrogen at position 1, and a methylamino group is substituted at position 3 of the azetidine ring.

Chemical Structure:

Table 1: Chemical and Physical Properties [1]

PropertyValue
CAS Number 69159-49-5
Molecular Formula C₁₇H₂₀N₂
Molecular Weight 252.35 g/mol
Synonyms 1-(Diphenylmethyl)-N-methylazetidin-3-amine, 1-Benzhydryl-N-methyl-3-azetidinamine, 1-Diphenylmethyl-(3-methylamino)azetidine, 3-Methylamino-1-benzhydrylazetidine

Synthesis

A probable and efficient synthetic route to this compound is through the reductive amination of the corresponding ketone precursor, 1-benzhydrylazetidin-3-one. This two-step process involves the synthesis of the ketone followed by the reductive amination step.

Synthesis of 1-benzhydrylazetidin-3-one

The precursor, 1-benzhydrylazetidin-3-one, can be synthesized from 1-benzhydrylazetidin-3-ol through an oxidation reaction.

Experimental Protocol: Oxidation of 1-benzhydrylazetidin-3-ol [2]

  • Reactants: 1-benzhydrylazetidin-3-ol hydrochloride, Triethylamine, Pyridine sulfur trioxide complex, Dimethylformamide (DMF).

  • Procedure:

    • A mixture of 1-benzhydrylazetidin-3-ol hydrochloride and triethylamine is prepared in DMF.

    • A solution of pyridine sulfur trioxide complex in DMF is added dropwise to the mixture.

    • The reaction mixture is stirred at 50°C for 30 minutes.

    • After cooling to room temperature, the mixture is poured into ice water and extracted with ethyl acetate.

    • The organic layer is washed with brine and then treated with activated carbon.

    • The crude product is purified by silica gel column chromatography to yield 1-benzhydrylazetidin-3-one.

Workflow for the Synthesis of 1-benzhydrylazetidin-3-one:

G cluster_0 Synthesis of 1-benzhydrylazetidin-3-one Start 1-benzhydrylazetidin-3-ol HCl + Triethylamine in DMF Reagent Pyridine SO3 complex in DMF Start->Reagent Add dropwise Reaction Stir at 50°C for 30 min Reagent->Reaction Workup Quench with ice water Extract with Ethyl Acetate Wash with Brine Reaction->Workup Purification Activated Carbon Treatment Silica Gel Chromatography Workup->Purification Product 1-benzhydrylazetidin-3-one Purification->Product

Synthesis of the ketone precursor.
Reductive Amination to this compound

The final product can be synthesized by the reductive amination of 1-benzhydrylazetidin-3-one with methylamine. This reaction typically proceeds via the formation of an intermediate imine or enamine, which is then reduced in situ by a reducing agent such as sodium borohydride or sodium triacetoxyborohydride.

Proposed Experimental Protocol: Reductive Amination

  • Reactants: 1-benzhydrylazetidin-3-one, Methylamine (or a salt thereof), a suitable reducing agent (e.g., Sodium triacetoxyborohydride), and a solvent (e.g., Dichloromethane or Methanol).

  • Procedure:

    • Dissolve 1-benzhydrylazetidin-3-one in the chosen solvent.

    • Add methylamine to the solution.

    • Add the reducing agent portion-wise while monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, quench the reaction and perform an aqueous workup.

    • The crude product can be purified by column chromatography or crystallization.

Logical Workflow for Reductive Amination:

G cluster_1 Reductive Amination Ketone 1-benzhydrylazetidin-3-one Imine_Formation Imine/Enamine Formation (Intermediate) Ketone->Imine_Formation Amine Methylamine Amine->Imine_Formation Reduction In situ Reduction Imine_Formation->Reduction Reducing_Agent Reducing Agent (e.g., NaBH(OAc)3) Reducing_Agent->Reduction Final_Product This compound Reduction->Final_Product

Synthesis of the final product.

Spectroscopic Data (Predicted)

While specific experimental spectra for this compound are not available in the reviewed literature, the expected spectroscopic features can be predicted based on its structure.

Table 2: Predicted Spectroscopic Data

Technique Expected Features
¹H NMR - Multiplets in the aromatic region (δ 7.2-7.5 ppm) for the phenyl protons.- A singlet for the benzhydryl methine proton.- Signals for the azetidine ring protons.- A singlet for the N-methyl protons.
¹³C NMR - Resonances in the aromatic region (δ 120-145 ppm).- A signal for the benzhydryl methine carbon.- Signals for the azetidine ring carbons.- A signal for the N-methyl carbon.
Mass Spec. - A molecular ion peak (M⁺) corresponding to the molecular weight (252.35 g/mol ).- Fragmentation patterns characteristic of the benzhydryl and azetidine moieties.
IR Spec. - C-H stretching vibrations for aromatic and aliphatic groups.- C-N stretching vibrations.- Absence of a significant N-H stretching band, confirming the tertiary amine.

Biological Context and Potential Mechanism of Action

Specific biological studies on this compound are not currently published. However, the structural motifs present in the molecule, namely the benzhydryl group and the azetidine ring, are found in compounds with known pharmacological activity, particularly as ligands for dopamine receptors.

The benzhydryl moiety is a key pharmacophore in many centrally acting agents, including dopamine receptor antagonists. The azetidine ring is a versatile scaffold in medicinal chemistry, and its derivatives have been explored for a wide range of biological targets. It has been suggested that azetidine derivatives may possess dopamine antagonistic activity[2].

Given these structural similarities, it is plausible that this compound could exhibit affinity for dopamine receptors, potentially acting as an antagonist or modulator. The D2 and D3 dopamine receptors are particularly relevant targets for compounds with this type of chemical structure.

Hypothesized Signaling Pathway Involvement:

If this compound acts as a dopamine D2 receptor antagonist, it would likely interfere with the canonical D2 signaling pathway. This pathway is a G-protein coupled receptor (GPCR) cascade that, upon activation by dopamine, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Diagram of a Hypothesized Dopamine D2 Receptor Antagonist Mechanism:

G cluster_pathway Hypothesized D2 Receptor Antagonism Dopamine Dopamine D2_Receptor Dopamine D2 Receptor (GPCR) Dopamine->D2_Receptor Binds & Activates G_Protein Gi/o Protein D2_Receptor->G_Protein Activates Compound 1-benzhydryl-N- methylazetidin-3-amine Compound->D2_Receptor Blocks Binding (Antagonism) Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to ATP ATP Cellular_Response Inhibition of Downstream Signaling cAMP->Cellular_Response Leads to

Hypothesized D2 receptor antagonism.

Experimental Protocol for Dopamine Receptor Binding Assay:

To determine the affinity of this compound for dopamine receptors, a competitive radioligand binding assay would be employed.

  • Materials: Membranes from cells expressing the dopamine receptor of interest (e.g., D2 or D3), a radiolabeled ligand with known high affinity for the receptor (e.g., [³H]-spiperone or [³H]-raclopride), unlabeled test compound (this compound), and appropriate buffers.

  • Procedure:

    • Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound.

    • Allow the binding to reach equilibrium.

    • Separate the bound from unbound radioligand by rapid filtration.

    • Quantify the amount of bound radioactivity using liquid scintillation counting.

    • The data is then used to calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).

    • The IC₅₀ value can be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Conclusion

This compound is a readily synthesizable molecule with structural features that suggest potential activity at dopamine receptors. This technical guide provides the foundational chemical information and proposed synthetic routes for this compound. Further research, particularly in vitro and in vivo pharmacological studies, is necessary to elucidate its specific biological targets, mechanism of action, and therapeutic potential. The experimental protocols and workflows outlined herein provide a starting point for such investigations.

References

An In-Depth Technical Guide to 1-Benzhydryl-N-methylazetidin-3-amine and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzhydryl-N-methylazetidin-3-amine is a heterocyclic organic compound featuring a central azetidine ring. This guide provides a comprehensive overview of its known synonyms, chemical properties, and potential synthetic routes based on methodologies reported for structurally related compounds. While specific pharmacological data for this exact molecule is limited in publicly available literature, this document explores the broader context of benzhydryl and azetidine derivatives to infer potential areas of biological activity and guide future research. This includes a discussion of general experimental protocols for the synthesis and evaluation of similar compounds and an exploration of potential signaling pathways they may modulate, particularly within the central nervous system.

Chemical Identity and Synonyms

This compound is known by several alternative names in chemical literature and commercial catalogs. A clear understanding of these synonyms is crucial for comprehensive literature searches and material sourcing.

Systematic Name Synonyms CAS Number MDL Number
This compound1-(Diphenylmethyl)-N-methylazetidin-3-amine[1]69159-49-5[1]MFCD01665356[1]
1-Benzhydryl-N-methyl-3-azetidinamine[1]
1-Diphenylmethyl-(3-methylamino)azetidine[1]
3-Methylamino-1-benzhydrylazetidine[1]

Molecular Formula: C₁₇H₂₀N₂ Molecular Weight: 252.36 g/mol

Synthesis Strategies

General Synthetic Workflow

The synthesis of this compound can be envisioned as a multi-step process, likely commencing with the construction of the core azetidine ring, followed by the introduction of the benzhydryl and N-methyl substituents. A potential synthetic pathway is outlined below.

Synthetic Workflow cluster_0 Core Azetidine Synthesis cluster_1 Functional Group Introduction Epichlorohydrin Epichlorohydrin 1-Benzhydrylazetidin-3-one 1-Benzhydrylazetidin-3-one Epichlorohydrin->1-Benzhydrylazetidin-3-one Reaction with Benzhydrylamine 1-Benzhydryl-3-(methylamino)azetidine 1-Benzhydryl-3-(methylamino)azetidine 1-Benzhydrylazetidin-3-one->1-Benzhydryl-3-(methylamino)azetidine Reductive Amination with Methylamine This compound This compound 1-Benzhydryl-3-(methylamino)azetidine->this compound Final Product

Caption: A potential synthetic workflow for this compound.

Experimental Protocol (Adapted from a Related Synthesis)

The following protocol is adapted from the synthesis of a structurally similar compound, N-{1-[bis(4-chlorophenyl)methyl]azetidin-3-yl}-N-(3,5-difluorophenyl)methylsulfonamide, and can serve as a starting point for the development of a specific procedure for this compound[2].

Step 1: Synthesis of 1-Benzhydrylazetidin-3-ol

A common precursor for 3-substituted azetidines is 1-benzhydrylazetidin-3-ol. This can be synthesized from the reaction of benzhydrylamine with epichlorohydrin[3].

Step 2: Conversion to a Leaving Group

The hydroxyl group of 1-benzhydrylazetidin-3-ol is a poor leaving group and must be converted to a more suitable one, such as a mesylate or tosylate, to facilitate nucleophilic substitution.

  • Procedure: To a solution of 1-benzhydrylazetidin-3-ol in a suitable solvent (e.g., dichloromethane) and in the presence of a base (e.g., triethylamine), methanesulfonyl chloride is added dropwise at a controlled temperature (e.g., 0 °C). The reaction is typically stirred for several hours until completion, which can be monitored by thin-layer chromatography.

Step 3: Nucleophilic Substitution with Methylamine

The resulting mesylate or tosylate can then undergo nucleophilic substitution with methylamine to introduce the desired methylamino group at the 3-position of the azetidine ring.

  • Procedure: The crude mesylate from the previous step is dissolved in a suitable solvent (e.g., acetonitrile). An excess of methylamine (either as a solution in a solvent like ethanol or as a gas bubbled through the reaction mixture) is added. The reaction is heated in a sealed vessel to a temperature typically ranging from 80-120 °C. The progress of the reaction is monitored by LC-MS. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography.

Potential Pharmacological Activity and Signaling Pathways

Direct pharmacological studies on this compound are not prominently featured in the scientific literature. However, the structural motifs present in the molecule, namely the azetidine ring and the benzhydryl group, are found in numerous biologically active compounds, suggesting potential areas for investigation.

Central Nervous System (CNS) Activity

Azetidine derivatives are being actively explored for their potential to modulate CNS targets. Research has shown that certain tricyclic derivatives of azetidine, which bear a structural resemblance to the benzhydryl moiety and possess a basic group at the 3-position, exhibit CNS stimulant properties[4]. Furthermore, some benzhydryl-containing azetidine derivatives have been investigated as glycine transporter inhibitors, which are implicated in the pathophysiology of neuropsychiatric disorders such as schizophrenia, anxiety, and depression[5].

Potential CNS Signaling Pathway Compound Compound Glycine_Transporter Glycine Transporter (GlyT1) Compound->Glycine_Transporter Inhibition Synaptic_Glycine Increased Synaptic Glycine Glycine_Transporter->Synaptic_Glycine NMDA_Receptor NMDA Receptor Co-agonism Synaptic_Glycine->NMDA_Receptor Neuronal_Activity Modulation of Neuronal Activity NMDA_Receptor->Neuronal_Activity

Caption: A putative signaling pathway involving glycine transporter inhibition.

General Screening Protocols for Biological Activity

To elucidate the pharmacological profile of this compound, a series of in vitro and in vivo assays would be necessary.

In Vitro Assays:

  • Receptor Binding Assays: To identify potential biological targets, the compound can be screened against a panel of common CNS receptors (e.g., dopamine, serotonin, norepinephrine transporters and receptors) and ion channels.

  • Enzyme Inhibition Assays: If a specific enzyme is hypothesized as a target (e.g., monoamine oxidase), enzymatic assays can be employed to determine the inhibitory potency (IC₅₀).

  • Cell-Based Assays: Functional assays in cell lines expressing the target of interest can be used to determine the compound's functional activity (agonist, antagonist, or modulator).

In Vivo Assays:

  • Behavioral Models: In animal models, the compound can be evaluated for its effects on locomotion, anxiety, depression, and cognition to assess its potential as a CNS therapeutic agent.

  • Pharmacokinetic Studies: Determination of the compound's absorption, distribution, metabolism, and excretion (ADME) properties is crucial for understanding its in vivo behavior and potential for further development.

Conclusion and Future Directions

This compound represents an intriguing yet under-investigated molecule. Its structural similarity to known CNS-active compounds suggests that it may hold therapeutic potential, particularly in the realm of neuropsychiatric disorders. The synthetic strategies and experimental protocols outlined in this guide, though adapted from related compounds, provide a solid foundation for researchers to synthesize and characterize this molecule. Future research should focus on a comprehensive pharmacological evaluation, including broad in vitro screening to identify its biological targets and subsequent in vivo studies to validate its therapeutic potential. Elucidating the precise mechanism of action and the signaling pathways modulated by this compound will be critical in advancing its potential from a chemical entity to a lead compound in drug discovery.

References

An In-depth Technical Guide to 1-benzhydryl-N-methylazetidin-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the known chemical properties, potential synthetic routes, and the broader biological context of 1-benzhydryl-N-methylazetidin-3-amine. The information is intended to serve as a foundational resource for professionals engaged in chemical research and pharmaceutical development.

Core Chemical Properties

This compound is a heterocyclic compound featuring a central azetidine ring, a benzhydryl group, and a methylamine substituent. Its structural characteristics suggest its potential as a scaffold in medicinal chemistry. The benzhydryl moiety is common in a variety of biologically active compounds, including antihistamines and CNS-active agents.

Physicochemical Data

The fundamental physicochemical properties of this compound are summarized below. This data is critical for its handling, characterization, and application in experimental settings.

PropertyValueSource(s)
CAS Number 69159-49-5[1][2][3]
Molecular Formula C₁₇H₂₀N₂[1][3]
Molecular Weight 252.35 g/mol [1]
Boiling Point 349°C at 760 mmHg[1]
Appearance Solid[3]
Purity Available in purities of 95% to ≥98%[1][2][3]
Identifiers and Synonyms

For accurate identification and literature searching, a list of synonyms and standard chemical identifiers is provided.

Identifier TypeIdentifierSource(s)
IUPAC Name This compound-
InChI Key FQFKVNTZBGKHLL-UHFFFAOYSA-N[2][3]
Synonyms 1-(Diphenylmethyl)-N-methylazetidin-3-amine[1][3]
1-Benzhydryl-N-methyl-3-azetidinamine[1][3]
1-Diphenylmethyl-(3-methylamino)azetidine[1]
3-Methylamino-1-benzhydrylazetidine[1]
N-(1-Benzhydrylazetidin-3-yl)-N-methylamine[3]

Experimental Protocols: Synthesis

Generalized Synthetic Workflow

The synthesis would likely proceed via a two-step process:

  • Step 1: N-Alkylation of Azetidine Ring. Reaction of a protected 3-aminoazetidine derivative, such as N-methylazetidin-3-amine, with benzhydryl bromide or chloride in the presence of a non-nucleophilic base (e.g., diisopropylethylamine) and a suitable solvent (e.g., acetonitrile or DMF).

  • Step 2: Deprotection (if necessary) and Isolation. If a protecting group is used on the 3-amino moiety, its removal would be the final step, followed by purification of the target compound, typically via column chromatography.

The following diagram illustrates this generalized synthetic logic.

G A N-Methylazetidin-3-amine (Starting Material) C N-Alkylation Reaction (Base, Solvent) A->C Reactant B Benzhydryl Halide (e.g., Benzhydryl Bromide) B->C Reactant D Crude Product Mixture C->D Yields E Purification (e.g., Column Chromatography) D->E Processed via F This compound (Final Product) E->F Results in

Caption: Generalized workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

Specific biological data or signaling pathway interactions for this compound have not been reported in the reviewed literature. However, the structural motifs present in the molecule—the benzhydryl group and the azetidine ring—are featured in numerous compounds with significant pharmacological activities.

  • Benzhydryl Amines: This class of compounds is known to possess diverse biological activities, including anticancer, antimalarial, antiviral, and antihistaminic properties.[5][7]

  • Azetidines: The strained four-membered azetidine ring is a valuable scaffold in medicinal chemistry. Azetidinone-containing structures, for example, are the core of many β-lactam antibiotics and can exhibit antibacterial and anti-inflammatory effects.[8]

Given its structure, this compound can be considered a lead compound for further investigation. The logical progression from a novel chemical entity to a potential therapeutic agent involves several stages of screening and evaluation.

The diagram below outlines a conceptual framework for exploring the therapeutic potential of a novel chemical entity like the one discussed.

G cluster_0 Compound Characterization cluster_1 Biological Screening cluster_2 Pathway Elucidation cluster_3 Therapeutic Potential A This compound (Lead Compound) B In Vitro Assays (e.g., Receptor Binding, Enzyme Inhibition) A->B Is screened in C Cell-Based Assays (e.g., Cytotoxicity, Target Engagement) A->C Is screened in D Identify Active Pathways (e.g., Histamine, Dopamine Receptors) B->D Informs C->D Informs E Potential Applications (Antiviral, CNS, Anticancer, etc.) D->E Suggests F Further Development (Lead Optimization, In Vivo Studies) E->F Leads to

Caption: Conceptual pathway from a lead compound to potential therapeutic applications.

Conclusion

This compound is a chemical entity with a structural profile that suggests potential for further investigation in drug discovery and development. While detailed experimental and biological data are sparse, the known properties of its constituent chemical motifs provide a strong rationale for its inclusion in screening libraries. The information and conceptual frameworks provided herein serve as a guide for researchers aiming to explore the synthesis and potential applications of this and related molecules.

References

A Technical Guide to the Physical Properties of 1-benzhydryl-N-methylazetidin-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This document provides a concise technical overview of the known physical properties of the research chemical 1-benzhydryl-N-methylazetidin-3-amine. The information presented herein is compiled from various chemical suppliers and databases. This guide is intended to serve as a foundational resource for professionals engaged in research and development involving this compound.

Physical and Chemical Properties

The physical properties of this compound and a closely related analogue are summarized below. It is important to note that some of the data for the related compound, 1-benzhydryl-3-methylazetidin-3-amine, are predicted values and should be treated as estimates.

PropertyThis compound1-benzhydryl-3-methylazetidin-3-amineSource(s)
CAS Number 69159-49-5133891-52-8[1][2]
Molecular Formula C₁₇H₂₀N₂C₁₇H₂₀N₂[3]
Molecular Weight 252.35 g/mol 252.354 g/mol [3][4]
Appearance SolidYellow Solid[2][4]
Purity 95.0% - 96%≥98.0%[1][2][4]
Melting Point Not available84-86 °C[4][5]
Boiling Point Not available343.3 ± 42.0 °C (Predicted)[5]
pKa Not available8.48 ± 0.20 (Predicted)[5]

Experimental Protocols

2.1. Melting Point Determination

The melting point of a solid amine is typically determined using a capillary melting point apparatus.[6]

  • Sample Preparation: A small, dry sample of the compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.[7] The tube is then tapped to ensure the sample is compact at the sealed end.[8][9]

  • Apparatus Setup: The capillary tube is placed in a heating block or oil bath apparatus, such as a Mel-Temp or Thiele tube, adjacent to a calibrated thermometer.[6]

  • Heating and Observation: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.[6][7]

  • Data Recording: The melting range is recorded from the temperature at which the first droplet of liquid appears to the temperature at which the entire sample has liquefied.[10] A sharp melting range (typically 0.5-1.0 °C) is indicative of a pure compound.[6]

2.2. pKa Determination

The acid dissociation constant (pKa) of an amine is commonly determined by potentiometric titration.[11]

  • Solution Preparation: A precise amount of the amine is dissolved in a suitable solvent, typically water, to create a solution of known concentration.

  • Titration: The amine solution is titrated with a standardized solution of a strong acid, such as hydrochloric acid (HCl).[12]

  • pH Monitoring: The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter.[12]

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the amine has been protonated. The van't Hoff equation can be used to determine thermodynamic properties from pKa values measured at different temperatures.[11]

Synthetic Pathway Overview

Benzhydryl amines are a class of compounds with recognized biological activity.[13] The synthesis of azetidine derivatives often involves multi-step processes. A plausible synthetic workflow for a related compound, 1-benzhydryl-3-hydroxyazetidine, is outlined below. This provides a general framework that could be adapted for the synthesis of this compound.

G cluster_start Starting Materials cluster_reaction Reaction cluster_intermediate Intermediate cluster_modification Further Modification cluster_product Final Product A Benzhydrylamine C Cyclization Reaction A->C B Epichlorohydrin B->C D 1-Benzhydryl-3-hydroxyazetidine C->D E Amination/ Methylation D->E F This compound E->F

Caption: General synthetic workflow for azetidine derivatives.

Biological Context

Derivatives of benzhydryl amines are known to possess a range of biological activities, including potential applications as antiviral, antibacterial, and anti-leishmanial agents.[13] The azetidinone ring, a related four-membered heterocycle, is a core structural component of many β-lactam antibiotics.[14] Molecules incorporating N-acylhydrazone and indole moieties, which share some structural similarities with the title compound, have been investigated for anti-inflammatory properties through pathways involving nitric oxide and cytokines.[15] The specific biological activity and signaling pathways for this compound have not been detailed in the reviewed literature. Further research is required to elucidate its pharmacological profile.

References

In-depth Technical Guide: 1-benzhydryl-N-methylazetidin-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following guide is a compilation of available data on 1-benzhydryl-N-methylazetidin-3-amine and related chemical structures. Due to the limited availability of published research on this specific compound, this document also draws upon information regarding the broader classes of azetidine and benzhydryl derivatives to provide a contextual understanding of its potential pharmacological profile. This guide is intended for research, scientific, and drug development professionals.

Core Compound Information

This compound is a synthetic compound belonging to the azetidine class of chemicals. The presence of a benzhydryl group suggests potential interactions with various central nervous system targets.

Identifier Value
IUPAC Name This compound
CAS Number 69159-49-5[1][2]
Molecular Formula C17H20N2[1][2]
Molecular Weight 252.35 g/mol [1]
Synonyms 1-(Diphenylmethyl)-N-methylazetidin-3-amine, 1-Benzhydryl-N-methyl-3-azetidinamine, 1-Diphenylmethyl-(3-methylamino)azetidine, 3-Methylamino-1-benzhydrylazetidine[1]

Pharmacological Context and Potential Profile

Azetidine Derivatives: The azetidine ring, a four-membered nitrogen-containing heterocycle, is considered a valuable scaffold in drug discovery due to its conformational rigidity and favorable stability.[3] Derivatives of azetidine have been shown to exhibit a wide array of biological activities, including:

  • GABA Uptake Inhibition: Certain azetidine derivatives act as conformationally constrained analogs of GABA or beta-alanine, inhibiting GABA transporters (GAT-1 and GAT-3).[4]

  • Antidepressant Activity: Tricyclic derivatives of azetidine have been synthesized and screened for potential antidepressant effects.[5]

  • Diverse CNS Activities: The azetidine scaffold is present in compounds with anticancer, antibacterial, antischizophrenic, and dopamine antagonist activities.[6][7]

Benzhydryl Moieties: The benzhydryl group is a key pharmacophore in many compounds targeting monoamine transporters. This structural feature is found in several dopamine transporter (DAT) inhibitors. The binding of molecules containing this moiety to the dopamine transporter can block the reuptake of dopamine from the synaptic cleft, leading to increased extracellular dopamine levels.[8][9] Compounds with a benzhydryl group have shown high affinity for the dopamine transporter and moderate to high affinity for the norepinephrine transporter (NET).[10]

Based on these structural parallels, it is hypothesized that this compound may act as a monoamine transporter inhibitor, potentially with a preference for the dopamine transporter. However, without direct experimental evidence, this remains speculative.

Potential Synthesis and Experimental Considerations

Detailed experimental protocols for the synthesis of this compound are not publicly documented. However, related synthesis strategies for similar azetidine derivatives can provide a foundational approach. The synthesis of azetidine rings can be challenging due to ring strain.[6][7] Common methods include cycloaddition and cyclization reactions.[7] A patent for the synthesis of a structurally related compound, N-{1-[bis(4-chlorophenyl)methyl]azetidin-3-yl}-N-(3,5-difluorophenyl)methylsulfonamide, describes a multi-step process that could potentially be adapted.[11]

Hypothetical Experimental Workflow for Pharmacological Characterization

Should a researcher undertake the study of this compound, a logical experimental workflow would be necessary to elucidate its pharmacological profile.

G cluster_0 Compound Acquisition & Purity Assessment cluster_1 In Vitro Assays cluster_2 Data Analysis & Interpretation Synthesis Synthesis of 1-benzhydryl-N- methylazetidin-3-amine Purification Purification (e.g., Chromatography) Synthesis->Purification Analysis Structural & Purity Analysis (NMR, MS, HPLC) Purification->Analysis Binding Receptor Binding Assays (DAT, SERT, NET) Analysis->Binding Uptake [3H]Dopamine Uptake Assay Binding->Uptake Ki Determination of Ki values Uptake->Ki IC50 Determination of IC50 values Ki->IC50 SAR Structure-Activity Relationship Analysis IC50->SAR G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron DA_Vesicle Dopamine Vesicle DA_Release DA_Vesicle->DA_Release Action Potential DAT Dopamine Transporter (DAT) DA_Synapse Dopamine DA_Release->DA_Synapse DA_Synapse->DAT Reuptake DA_Receptor Dopamine Receptor DA_Synapse->DA_Receptor Compound 1-benzhydryl-N-methyl- azetidin-3-amine Compound->DAT Inhibition Signaling Postsynaptic Signaling Cascade DA_Receptor->Signaling

References

The Pivotal Role of 1-Benzhydryl-N-methylazetidin-3-amine in the Synthesis of Novel Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that can serve as building blocks for potent and selective therapeutic agents is perpetual. 1-Benzhydryl-N-methylazetidin-3-amine, a structurally unique azetidine derivative, has emerged as a critical intermediate in the synthesis of a promising class of 1,8-benzonaphthyridine-based antimicrobial compounds. This technical guide delineates the integral role of this azetidine derivative, providing a comprehensive overview of its application in the synthesis, biological evaluation, and mechanistic understanding of these potential new antimicrobial drugs.

Core Compound Profile

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 69159-49-5
Molecular Formula C₁₇H₂₀N₂
Molecular Weight 252.35 g/mol
Appearance Solid
Synonyms 1-(Diphenylmethyl)-N-methylazetidin-3-amine, 1-Benzhydryl-N-methyl-3-azetidinamine

Role as a Key Synthetic Intermediate

The primary significance of this compound in medicinal chemistry lies in its function as a key precursor for the synthesis of more complex, biologically active molecules. The benzhydryl group offers steric bulk and potential for diverse chemical modifications, while the azetidine ring provides a rigid, three-dimensional scaffold that can favorably orient substituents for optimal target engagement.

A notable application of this intermediate is in the synthesis of 1,8-benzonaphthyridine derivatives, a class of compounds investigated for their antimicrobial properties. The synthesis, as outlined in U.S. Patent 5,556,861, involves the reaction of this compound with a suitably functionalized 1,8-benzonaphthyridine core. This reaction introduces the substituted azetidine moiety at a critical position on the naphthyridine scaffold, a modification that has been shown to be crucial for the biological activity of the resulting compounds.

G cluster_synthesis Synthetic Pathway intermediate 1-Benzhydryl-N-methyl- azetidin-3-amine final_product Biologically Active 1,8-Benzonaphthyridine Derivative intermediate->final_product Nucleophilic Substitution naphthyridine Functionalized 1,8-Benzonaphthyridine Core naphthyridine->final_product

Figure 1: Synthetic workflow for 1,8-benzonaphthyridine derivatives.

Biological Activity of Derived Compounds

The 1,8-benzonaphthyridine derivatives synthesized using this compound have demonstrated notable antimicrobial activity. While specific quantitative data for these exact derivatives is proprietary and detailed within the patent literature, the broader class of 1,8-naphthyridines is well-established for its antibacterial effects.

Table 2: Antimicrobial Activity Profile of Representative 1,8-Naphthyridine Derivatives

Compound ClassTarget OrganismsTypical MIC Range (µg/mL)
Fluoroquinolones (e.g., Enoxacin)Gram-positive and Gram-negative bacteria0.1 - 10
Novel 1,8-NaphthyridinesVarious bacterial strainsData-dependent on specific structure

The antimicrobial activity of these compounds is believed to stem from their ability to interfere with essential bacterial processes.

Experimental Protocols

General Synthesis of 1,8-Benzonaphthyridine Derivatives

The following is a generalized experimental protocol based on the chemistry described in the relevant patent literature. Specific reaction conditions may vary depending on the desired final product.

  • Reaction Setup: A solution of the functionalized 1,8-benzonaphthyridine core is prepared in a suitable aprotic solvent (e.g., dimethylformamide, acetonitrile) under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Intermediate: this compound is added to the reaction mixture, often in the presence of a non-nucleophilic base (e.g., diisopropylethylamine) to facilitate the reaction.

  • Reaction Conditions: The reaction mixture is typically heated to a temperature ranging from 80°C to 150°C and stirred for a period of 12 to 48 hours, or until reaction completion is observed by thin-layer chromatography or LC-MS.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The crude product is then purified using standard techniques such as column chromatography on silica gel or preparative HPLC to yield the desired 1,8-benzonaphthyridine derivative.

Antimicrobial Susceptibility Testing (Broth Microdilution)

The antimicrobial activity of the synthesized compounds is typically evaluated using a broth microdilution method according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria) to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Serial Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The microtiter plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Proposed Mechanism of Action

The benzhydryl and azetidine moieties are crucial for the interaction of these molecules with their biological targets. The benzhydryl group can engage in hydrophobic and van der Waals interactions, while the protonated amine of the azetidine ring can form key ionic bonds within the active site of the target enzyme.

G cluster_moa Proposed Antimicrobial Mechanism of Action Compound 1,8-Benzonaphthyridine Derivative Target Bacterial DNA Gyrase / Topoisomerase IV Compound->Target Binding Effect Inhibition of DNA Replication and Repair Target->Effect Leads to Outcome Bacterial Cell Death Effect->Outcome

Figure 2: Postulated mechanism of antimicrobial action.

Conclusion

This compound stands out as a valuable and versatile building block in medicinal chemistry. Its application in the synthesis of novel 1,8-benzonaphthyridine derivatives has paved the way for the development of a new class of potential antimicrobial agents. The unique structural features of this intermediate contribute significantly to the biological activity of the final compounds. Further exploration of derivatives incorporating this azetidine scaffold holds considerable promise for the discovery of new therapeutics to combat infectious diseases. This guide provides a foundational understanding for researchers and drug development professionals interested in leveraging the potential of this important chemical entity.

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 1-benzhydryl-N-methylazetidin-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 1-benzhydryl-N-methylazetidin-3-amine, a valuable building block in medicinal chemistry. The synthesis is presented in two main stages: the preparation of the key intermediate, 1-benzhydrylazetidin-3-one, followed by its reductive amination to yield the target compound. This protocol includes detailed experimental procedures, reagent specifications, and data presented in a clear, tabular format for easy reference.

Introduction

Azetidine scaffolds are of significant interest in drug discovery due to their ability to impart favorable physicochemical properties to lead compounds. Specifically, this compound serves as a crucial intermediate in the synthesis of various biologically active molecules. This protocol outlines a reliable and reproducible method for its preparation, starting from commercially available precursors.

Overall Synthesis Workflow

The synthesis of this compound is achieved through a two-step process. The first step involves the synthesis of 1-benzhydrylazetidin-3-ol from benzhydrylamine and epichlorohydrin, followed by its oxidation to 1-benzhydrylazetidin-3-one. The second step is the reductive amination of the ketone intermediate with methylamine to furnish the final product.

G cluster_0 Stage 1: Synthesis of 1-benzhydrylazetidin-3-one cluster_1 Stage 2: Synthesis of this compound Benzhydrylamine Benzhydrylamine Reaction_1 Ring Formation Benzhydrylamine->Reaction_1 Epichlorohydrin Epichlorohydrin Epichlorohydrin->Reaction_1 1-benzhydrylazetidin-3-ol 1-benzhydrylazetidin-3-ol Reaction_1->1-benzhydrylazetidin-3-ol Oxidation Oxidation 1-benzhydrylazetidin-3-ol->Oxidation 1-benzhydrylazetidin-3-one 1-benzhydrylazetidin-3-one Oxidation->1-benzhydrylazetidin-3-one Ketone 1-benzhydrylazetidin-3-one Reductive_Amination Reductive Amination Ketone->Reductive_Amination Methylamine Methylamine Methylamine->Reductive_Amination Final_Product This compound Reductive_Amination->Final_Product

Figure 1: Overall synthetic workflow.

Stage 1: Synthesis of 1-benzhydrylazetidin-3-one

This stage involves the formation of the azetidine ring and subsequent oxidation to the ketone.

Part A: Synthesis of 1-benzhydrylazetidin-3-ol

This procedure is adapted from an improved, one-pot, multi-kilogram scale synthesis.[1]

Experimental Protocol:

  • To a solution of benzhydrylamine in a suitable solvent (e.g., n-butanol), add epichlorohydrin.

  • The reaction mixture is heated to allow for the initial alkylation and subsequent intramolecular cyclization to form the azetidine ring.

  • Upon completion, the reaction is worked up by adding water and extracting the product with an organic solvent.

  • The organic layers are combined, dried, and concentrated under reduced pressure to yield crude 1-benzhydrylazetidin-3-ol.

  • Purification can be achieved by recrystallization to obtain a product with high purity (>99%).[1]

ParameterValueReference
Starting MaterialsBenzhydrylamine, Epichlorohydrin[1][2]
Solventn-butanol or ethanol[2][3]
Reaction Temperature80-100 °C[3]
Typical Yield~80%[1]
Purity (post-recrystallization)>99.3%[1]
Part B: Oxidation of 1-benzhydrylazetidin-3-ol to 1-benzhydrylazetidin-3-one

Several methods are available for this oxidation. A common method involves the use of a pyridine-sulfur trioxide complex.[4][5]

Experimental Protocol:

  • Dissolve 1-(diphenylmethyl)azetidin-3-ol hydrochloride in a mixture of tetrahydrofuran (THF) and dimethyl sulfoxide (DMSO).[4]

  • Add triethylamine to the stirring solution.[4]

  • Add sulfur trioxide-pyridine complex in portions, maintaining the temperature.

  • Stir the reaction mixture at room temperature for a couple of hours.[4]

  • Pour the reaction mixture into cold water and extract the product with a mixture of ethyl acetate and hexane.[4]

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under vacuum.[4]

  • The crude product can be purified by column chromatography to yield 1-benzhydrylazetidin-3-one.[4]

ParameterValueReference
Starting Material1-benzhydrylazetidin-3-ol[4]
Oxidizing AgentSulfur trioxide-pyridine complex[4][5]
SolventsTHF, DMSO[4]
BaseTriethylamine[4][5]
Typical Yield~43% (over two crops)[5]
Melting Point75.0 to 79.0 °C[5]

Stage 2: Synthesis of this compound

This final stage employs a reductive amination reaction.

G Start 1-benzhydrylazetidin-3-one + Methylamine Step1 Imine Formation Start->Step1 (in a suitable solvent) Step2 Reduction Step1->Step2 Add Reducing Agent (e.g., NaBH(OAc)3) End This compound Step2->End Work-up and Purification

Figure 2: Reductive amination workflow.

Experimental Protocol:

Reductive amination is a versatile method for the synthesis of amines from ketones or aldehydes.[6][7]

  • Dissolve 1-benzhydrylazetidin-3-one in a suitable solvent such as dichloromethane (DCM) or dichloroethane (DCE).

  • Add a solution of methylamine (e.g., 40% in water or as a solution in THF).

  • Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), portionwise to the reaction mixture. This reagent is often preferred as it is milder and more selective than sodium borohydride for reductive aminations.[6]

  • Stir the reaction at room temperature until the starting material is consumed (monitored by TLC or LC-MS).

  • Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by silica gel column chromatography to afford this compound.

ParameterValueReference
Starting Material1-benzhydrylazetidin-3-one[4][5]
Amine SourceMethylamine[8]
Reducing AgentSodium triacetoxyborohydride[6]
SolventDichloromethane (DCM) or Dichloroethane (DCE)
Reaction TemperatureRoom Temperature
PurificationSilica Gel Column Chromatography[9]

Characterization Data

CompoundMolecular FormulaMolecular WeightAppearance1H-NMR (CDCl3, δ, ppm)
1-benzhydrylazetidin-3-oneC16H15NO237.3White to orange powder/crystal4.01 (4H, s), 4.60 (1H, s), 7.22 (2H, m), 7.30 (4H, m), 7.48 (4H, m)[5]
This compoundC17H20N2252.36Not explicitly found, likely an oil or low-melting solidNot explicitly found for this specific compound, but analogous structures show characteristic peaks for the benzhydryl proton, azetidine ring protons, and the N-methyl group.

Safety Precautions

  • All experiments should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • Handle all chemicals with care, referring to their respective Material Safety Data Sheets (MSDS).

  • Epichlorohydrin is toxic and a suspected carcinogen; handle with extreme caution.

  • Sodium triacetoxyborohydride reacts with water; handle in a dry environment.

Conclusion

This application note provides a detailed and consolidated protocol for the synthesis of this compound. By following the outlined procedures, researchers can reliably produce this valuable synthetic intermediate for applications in drug discovery and medicinal chemistry. The tabular and graphical presentation of data and workflows aims to facilitate ease of use and reproducibility in the laboratory setting.

References

Application Notes and Protocols: Preparation of 1-benzhydryl-N-methylazetidin-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 1-benzhydrylazetidine scaffold is a privileged structural motif in medicinal chemistry, appearing in a wide range of biologically active compounds. Derivatives of this core structure are explored for their potential as therapeutic agents, including cannabinoid receptor antagonists and Bruton's tyrosine kinase (BTK) inhibitors.[1] The substitution at the 3-position of the azetidine ring is a key determinant of pharmacological activity, making the development of robust synthetic routes to analogues such as 1-benzhydryl-N-methylazetidin-3-amine and its derivatives a critical task for drug discovery and development.

This document provides detailed protocols for the synthesis of this compound derivatives, focusing on a versatile and efficient two-step approach starting from commercially available precursors. The primary strategy involves the reductive amination of 1-benzhydrylazetidin-3-one.

Overall Synthetic Strategy

The preparation of this compound derivatives is most effectively achieved through a multi-step sequence starting from benzhydrylamine or the more advanced intermediate, 1-benzhydrylazetidin-3-ol. The key steps involve the formation of the azetidine ring, oxidation to the ketone, and subsequent reductive amination to install the desired amine functionality at the 3-position.

G cluster_0 Step 1: Azetidinol Synthesis cluster_1 Step 2: Oxidation cluster_2 Step 3: Reductive Amination A Benzhydrylamine C 1-Benzhydrylazetidin-3-ol A->C B Epichlorohydrin B->C D 1-Benzhydrylazetidin-3-one C->D Oxidation (e.g., Swern) G This compound (or N-R derivative) D->G Condensation & Reduction E Methylamine (or R-NH2) E->G F Reducing Agent (e.g., NaBH(OAc)3) F->G

Figure 1: Overall synthetic pathway for the preparation of 1-benzhydryl-N-substituted-azetidin-3-amine derivatives.

Experimental Protocols

Protocol 1: Synthesis of 1-Benzhydrylazetidin-3-one (Intermediate)

This protocol describes the oxidation of 1-benzhydrylazetidin-3-ol to the key ketone intermediate, 1-benzhydrylazetidin-3-one. This ketone is the direct precursor for the reductive amination step. The synthesis of the starting alcohol, 1-benzhydrylazetidin-3-ol, can be achieved in high yield (around 80%) from benzhydrylamine and epichlorohydrin.[2][3]

Materials:

  • 1-Benzhydrylazetidin-3-ol hydrochloride (5.52 g, 20.0 mmol)

  • Triethylamine (27.9 mL, 200 mmol)

  • Sulfur trioxide pyridine complex (19.7 g, 124 mmol)

  • Dimethylformamide (DMF, 80 mL)

  • Ethyl acetate

  • Hexane

  • Brine (saturated NaCl solution)

  • Ice water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred mixture of 1-benzhydrylazetidin-3-ol hydrochloride (5.52 g) and triethylamine (27.9 mL) in a round-bottom flask, slowly add a solution of sulfur trioxide pyridine complex (19.7 g) in dimethylformamide (80 mL).

  • Heat the reaction mixture to 50°C and stir for 30 minutes.

  • Cool the mixture to room temperature and pour it into ice water.

  • Extract the aqueous mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the residue by silica gel column chromatography, eluting with a heptane/ethyl acetate gradient (e.g., starting with 4:1).[4]

  • Combine the fractions containing the desired product and concentrate under vacuum.

  • Induce crystallization by adding hexane to the resulting oil. Collect the crystals by filtration and dry to obtain 1-benzhydrylazetidin-3-one as a light yellow solid.[4][5]

Expected Yield: 40-50%[4]

Protocol 2: General Procedure for Reductive Amination

This protocol details the synthesis of the target amine derivatives via reductive amination of 1-benzhydrylazetidin-3-one with a primary amine (e.g., methylamine) using sodium triacetoxyborohydride as the reducing agent. This method is highly versatile and avoids the overalkylation issues often seen with direct alkylation of amines.[6][7]

G start Start dissolve Dissolve 1-benzhydrylazetidin-3-one and amine (e.g., methylamine) in a suitable solvent (e.g., dichloroethane). start->dissolve add_reagent Add sodium triacetoxyborohydride (NaBH(OAc)3) portion-wise. dissolve->add_reagent stir Stir at room temperature until reaction completion (monitor by TLC/LC-MS). add_reagent->stir quench Quench the reaction with saturated aqueous NaHCO3. stir->quench extract Extract with an organic solvent (e.g., dichloromethane). quench->extract dry Dry the combined organic layers (e.g., over Na2SO4), filter, and concentrate. extract->dry purify Purify the crude product by column chromatography. dry->purify end End purify->end

Figure 2: Experimental workflow for the reductive amination protocol.

Materials:

  • 1-Benzhydrylazetidin-3-one (1.0 eq)

  • Methylamine (or other primary/secondary amine, 1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)

  • Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 1-benzhydrylazetidin-3-one (1.0 eq) and the selected amine (1.2 eq, e.g., methylamine hydrochloride with an added equivalent of a non-nucleophilic base like triethylamine) in dichloroethane.

  • Stir the solution at room temperature for 20-30 minutes to facilitate imine/iminium ion formation.

  • Add sodium triacetoxyborohydride (1.5 eq) to the mixture in portions.

  • Continue stirring at room temperature for 2-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Separate the layers and extract the aqueous phase with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane with a small percentage of triethylamine) to afford the desired this compound derivative.

Data Presentation

While a specific protocol for the N-methyl derivative is provided above, the reductive amination method is broadly applicable. The following table summarizes representative yields for various N-substituted derivatives prepared from a related precursor, highlighting the versatility of amine substitution at the 3-position.

Table 1: Synthesis of Various 1-benzhydrylazetidin-3-amine Derivatives

Derivative Name Amine Used Solvent Yield (%) Reference
4-(1-Benzhydrylazetidin-3-yl)morpholine Morpholine MeCN 77% ChemRxiv, 2016
(S)-1-benzhydryl-N-(1-phenylethyl)azetidin-3-amine (S)-1-phenylethanamine MeCN 60% ChemRxiv, 2016
1-Benzhydryl-N-octylazetidin-3-amine Octylamine MeCN - ChemRxiv, 2016
1-Benzhydryl-N-(2-methoxyethyl)azetidin-3-amine 2-Methoxyethylamine MeCN 33% ChemRxiv, 2016

(Note: The referenced syntheses started from a pre-activated azetidine precursor, but yields are representative for C-N bond formation at the 3-position.)

Structure-Activity Relationship (SAR) Logic

The synthetic protocols provided allow for the systematic modification of the substituent on the 3-amino group. This is a crucial strategy in medicinal chemistry for optimizing the pharmacological profile of a lead compound. Different N-substituents can influence properties such as potency, selectivity, solubility, and metabolic stability.

G cluster_R N-Substituent (R-group) Variation cluster_P Modulated Pharmacological Properties Core 1-Benzhydrylazetidin-3-amine Scaffold R1 R = Methyl Core->R1 R2 R = Alkyl Chain Core->R2 R3 R = Aryl Group Core->R3 R4 R = Functionalized Moiety Core->R4 P1 Potency R1->P1 Influences P2 Selectivity R1->P2 Influences P3 ADME Properties (Solubility, Stability) R1->P3 Influences P4 Safety Profile R1->P4 Influences R2->P1 Influences R2->P2 Influences R2->P3 Influences R2->P4 Influences R3->P1 Influences R3->P2 Influences R3->P3 Influences R3->P4 Influences R4->P1 Influences R4->P2 Influences R4->P3 Influences R4->P4 Influences

Figure 3: Logical relationship for SAR exploration of 1-benzhydrylazetidin-3-amine derivatives.

Conclusion

The synthetic routes and detailed protocols outlined in these application notes provide a reliable framework for the preparation of diverse this compound derivatives. The key transformation relies on the reductive amination of 1-benzhydrylazetidin-3-one, a versatile reaction that allows for the introduction of a wide array of substituents at the 3-amino position. This enables extensive structure-activity relationship studies, which are fundamental to the process of modern drug discovery and development. Researchers can apply these methods to generate novel analogues for biological screening and to optimize lead compounds for improved therapeutic potential.

References

Application Notes and Protocols for the Synthesis of 1-benzhydryl-N-methylazetidin-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 1-benzhydryl-N-methylazetidin-3-amine, a key intermediate in the development of various pharmaceutical compounds. The synthesis is a two-step process commencing with the oxidation of 1-benzhydrylazetidin-3-ol to the corresponding ketone, followed by reductive amination with methylamine.

Synthetic Pathway Overview

The overall synthetic scheme is presented below. The first step involves the oxidation of the secondary alcohol of 1-benzhydrylazetidin-3-ol to yield the ketone, 1-benzhydrylazetidin-3-one. The subsequent and final step is the formation of the target secondary amine via reductive amination of the ketone with methylamine.

Synthesis_Pathway Start 1-Benzhydrylazetidin-3-ol Ketone 1-Benzhydrylazetidin-3-one Start->Ketone Oxidation Final_Product This compound Ketone->Final_Product Reductive Amination with Methylamine

Caption: Overall synthetic pathway for this compound.

Part 1: Oxidation of 1-benzhydrylazetidin-3-ol to 1-benzhydrylazetidin-3-one

This protocol is adapted from a general procedure for the synthesis of 1-diphenylmethylazetidin-3-one.

Experimental Protocol

Materials:

  • 1-benzhydrylazetidin-3-ol hydrochloride

  • Triethylamine (TEA)

  • Pyridine trioxide complex

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Activated carbon

  • Methanol

  • Heptane or Hexane

  • Ice

Procedure:

  • To a mixture of 1-benzhydrylazetidin-3-ol hydrochloride (1.0 eq) and triethylamine (10.0 eq), slowly add a solution of pyridine trioxide complex (3.5 eq) in dimethylformamide.

  • Stir the reaction mixture at 50 °C for 30 minutes.

  • Cool the reaction to room temperature and pour it into ice water.

  • Extract the aqueous mixture with ethyl acetate.

  • Wash the combined organic layers with brine.

  • Add activated carbon to the organic layer and stir at room temperature for an extended period (e.g., overnight or longer) to decolorize the solution.

  • Filter off the activated carbon and concentrate the filtrate under reduced pressure.

  • The crude product can be further purified by dissolving the residue in methanol, treating again with activated carbon, filtering, and concentrating.

  • Final purification is achieved by silica gel column chromatography, eluting with a heptane/ethyl acetate gradient.

  • Crystallization from hexane can be employed to obtain the pure 1-benzhydrylazetidin-3-one.

Data Presentation
Starting MaterialProductReagentsSolventTemp.TimeYieldReference
1-diphenylmethylazetidin-3-ol hydrochloride1-diphenylmethylazetidin-3-onePyridine trioxide complex, TriethylamineDMF50 °C30 min43.2% (combined from two crystallizations)[1]
1-(diphenylmethyl)-3-hydroxyazetidine1-benzhydrylazetidin-3-oneOxalyl dichloride, DMSO, TriethylamineDichloromethane-78 °C to rt1.5 h96%[1]

Part 2: Reductive Amination of 1-benzhydrylazetidin-3-one with Methylamine

This protocol is a generalized procedure based on established methods for the reductive amination of ketones.[2][3][4][5][6] The use of sodium cyanoborohydride is highlighted due to its selectivity for the iminium ion over the ketone starting material.[5][7]

Experimental Workflow

Reductive_Amination_Workflow cluster_reaction Reaction Setup cluster_reduction Reduction cluster_workup Work-up and Purification Ketone 1-Benzhydrylazetidin-3-one Mix Mix and Stir Ketone->Mix Methylamine Methylamine solution (or Methylamine HCl + Base) Methylamine->Mix Solvent Methanol Solvent->Mix Adjust_pH Adjust pH to 6-7 (e.g., with Acetic Acid) Mix->Adjust_pH Add_Reducing_Agent Add Sodium Cyanoborohydride (portion-wise) Adjust_pH->Add_Reducing_Agent Stir_RT Stir at Room Temperature (monitor by TLC/LC-MS) Add_Reducing_Agent->Stir_RT Quench Quench Reaction (e.g., with water) Stir_RT->Quench Concentrate Concentrate in vacuo Quench->Concentrate Extract Extract with Organic Solvent Concentrate->Extract Purify Purify by Column Chromatography Extract->Purify

Caption: Workflow for the reductive amination of 1-benzhydrylazetidin-3-one.

Experimental Protocol

Materials:

  • 1-benzhydrylazetidin-3-one

  • Methylamine solution (e.g., 2M in Methanol) or Methylamine hydrochloride

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol

  • Acetic acid (glacial)

  • Dichloromethane (DCM) or Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 1-benzhydrylazetidin-3-one (1.0 eq) in methanol.

  • Add a solution of methylamine (1.5-2.0 eq) in methanol. If using methylamine hydrochloride, add an equivalent of a non-nucleophilic base like triethylamine to liberate the free amine.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Carefully adjust the pH of the solution to 6-7 by the dropwise addition of glacial acetic acid.

  • Add sodium cyanoborohydride (1.5 eq) portion-wise to the reaction mixture, ensuring the temperature does not rise significantly.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. This may take several hours to overnight.

  • Once the reaction is complete, quench by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Partition the residue between an organic solvent (e.g., dichloromethane or ethyl acetate) and a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by silica gel column chromatography to obtain this compound.

Data Presentation for Analogous Reductive Aminations
KetoneAmineReducing AgentSolventYieldReference
CyclohexanoneMethylamineReductive aminaseAqueous bufferHigh Conversion[8][9]
Various Aldehydes/KetonesVarious AminesNaBH(OAc)₃Dichloroethane80-96%[6]
BenzaldehydeEthylamineNaBH₃CNNot specified91%[5]
5-α-androstane-3,17-dioneAmmonium acetateNaBH₃CNNot specified100% (at 3-position)[5]

Safety Precautions:

  • Sodium cyanoborohydride is toxic and can release hydrogen cyanide gas upon contact with strong acids. Handle with care in a well-ventilated fume hood.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • The work-up procedure should be performed carefully, especially the quenching step, to control any potential exotherms or gas evolution.

References

Application Note: Interpretation of Predicted NMR Data for 1-benzhydryl-N-methylazetidin-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed interpretation of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for the compound 1-benzhydryl-N-methylazetidin-3-amine. Due to the limited availability of experimental spectra in the public domain, this analysis is based on established chemical shift principles and data from analogous molecular structures. This application note also outlines a general protocol for the synthesis of this compound and the standard procedure for NMR sample preparation and analysis.

Predicted NMR Data for this compound

The structure of this compound is presented below:

Based on the chemical structure, the following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and assignments.

Predicted ¹H NMR Data
Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
Aromatic Protons (Ph-H )7.20 - 7.45Multiplet10H
Benzhydryl Proton (Ph₂CH -)~4.5Singlet1H
Azetidine Ring Protons (-N-CH₂ -CH-)2.8 - 3.2Multiplet2H
Azetidine Ring Proton (-CH₂-CH -NH-)3.3 - 3.7Multiplet1H
Azetidine Ring Protons (-CH₂ -CH-NH-)2.5 - 2.9Multiplet2H
N-Methyl Protons (-NH-CH₃ )~2.4Singlet3H
Amine Proton (-NH -CH₃)1.5 - 2.5Broad Singlet1H
Predicted ¹³C NMR Data
Assignment Predicted Chemical Shift (ppm)
Aromatic Carbons (C -Ar)125.0 - 129.0
Aromatic Carbons (ipso-C )~140.0
Benzhydryl Carbon (Ph₂C H-)~75.0
Azetidine Ring Carbon (-N-C H₂-CH-)~60.0
Azetidine Ring Carbon (-CH₂-C H-NH-)~55.0
N-Methyl Carbon (-NH-C H₃)~35.0

Note: Predicted chemical shifts are estimates and may vary depending on the solvent and experimental conditions.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound involves the reductive amination of 1-benzhydrylazetidin-3-one with methylamine.

Materials:

  • 1-benzhydrylazetidin-3-one

  • Methylamine (solution in THF or as hydrochloride salt)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic amount)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • Dissolve 1-benzhydrylazetidin-3-one (1 equivalent) in DCM or DCE.

  • Add methylamine (1.2 equivalents). If using the hydrochloride salt, add a non-nucleophilic base like triethylamine (1.2 equivalents).

  • Add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired this compound.

NMR Sample Preparation and Analysis

Materials:

  • This compound (5-10 mg)

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

  • NMR tube

  • Pipette

Procedure:

  • Weigh approximately 5-10 mg of the purified this compound and place it in a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).

  • Cap the NMR tube and gently agitate it until the sample is completely dissolved.

  • Place the NMR tube in the spectrometer.

  • Acquire ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

  • Process the acquired data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra for analysis.

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Synthesis_Workflow cluster_reaction Reductive Amination cluster_workup Workup cluster_purification Purification start 1-benzhydrylazetidin-3-one + Methylamine product Crude Product start->product DCM, Acetic Acid reductant NaBH(OAc)₃ reductant->product quench Quench (NaHCO₃) product->quench extract Extraction (DCM) quench->extract dry Drying (Na₂SO₄) extract->dry concentrate Concentration dry->concentrate chromatography Silica Gel Chromatography concentrate->chromatography final_product Pure 1-benzhydryl-N- methylazetidin-3-amine chromatography->final_product

Caption: Synthesis and Purification Workflow.

Application Note: HPLC Analysis of 1-benzhydryl-N-methylazetidin-3-amine Purity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-benzhydryl-N-methylazetidin-3-amine is a synthetic organic compound with potential applications in pharmaceutical research and development. As with any active pharmaceutical ingredient (API) or intermediate, establishing its purity is a critical step in ensuring safety and efficacy. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for assessing the purity of chemical compounds. This application note provides a detailed protocol for the determination of the purity of this compound using reversed-phase HPLC (RP-HPLC).

Principle

Reversed-phase HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase (typically C18) is used with a polar mobile phase. More hydrophobic compounds will have a stronger interaction with the stationary phase and will therefore elute later than more polar compounds. The addition of an acidic modifier, such as trifluoroacetic acid (TFA), to the mobile phase can improve the peak shape of amine-containing compounds by minimizing tailing.[1][2] The purity of the sample is determined by comparing the peak area of the main component to the total area of all observed peaks.

Experimental Protocols

1. Apparatus and Materials

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[2]

  • Data Acquisition and Processing Software: To control the HPLC system and analyze the chromatograms.

  • Analytical Balance: Capable of weighing to 0.01 mg.

  • Volumetric Flasks and Pipettes: Grade A.

  • Syringes and Syringe Filters: 0.45 µm pore size.

2. Reagents and Solvents

  • Acetonitrile (ACN): HPLC grade.

  • Water: HPLC grade or purified water.

  • Trifluoroacetic Acid (TFA): HPLC grade.[1][2]

  • This compound: Reference standard and sample for analysis.

3. Preparation of Solutions

  • Mobile Phase A (Aqueous): 0.1% (v/v) TFA in Water.

  • Mobile Phase B (Organic): 0.1% (v/v) TFA in Acetonitrile.

  • Standard Solution: Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B. This yields a concentration of approximately 0.1 mg/mL.

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution using the this compound sample to be analyzed.

4. Chromatographic Conditions

ParameterCondition
Column C18, 4.6 mm x 150 mm, 5 µm
Mobile Phase A: 0.1% TFA in WaterB: 0.1% TFA in Acetonitrile
Gradient Program 0-5 min: 30% B5-25 min: 30% to 80% B25-30 min: 80% B30-31 min: 80% to 30% B31-35 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Run Time 35 minutes

5. Analytical Procedure

  • Equilibrate the HPLC system with the initial mobile phase composition (70% A: 30% B) until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure that there are no interfering peaks.

  • Inject the standard solution to determine the retention time of this compound.

  • Inject the sample solution.

  • After the run is complete, integrate all peaks in the chromatogram.

6. Calculation of Purity

The purity of the this compound sample is calculated based on the area percent method.

Purity (%) = (Area of the main peak / Total area of all peaks) x 100

Data Presentation

Table 1: Example Chromatographic Data for Purity Analysis of this compound

Peak No.Retention Time (min)Peak Area (mAU*s)Area %Identification
14.5215.80.32Impurity A
28.9122.10.44Impurity B
315.674925.398.51This compound
421.3436.70.73Impurity C
Total 5000.0 100.0

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_mobile_phase Prepare Mobile Phases (A & B) equilibrate Equilibrate HPLC System prep_mobile_phase->equilibrate prep_standard Prepare Standard Solution inject_standard Inject Standard Solution prep_standard->inject_standard prep_sample Prepare Sample Solution inject_sample Inject Sample Solution prep_sample->inject_sample inject_blank Inject Blank equilibrate->inject_blank inject_blank->inject_standard inject_standard->inject_sample acquire_data Acquire Chromatogram inject_sample->acquire_data integrate_peaks Integrate Peaks acquire_data->integrate_peaks calculate_purity Calculate Purity (%) integrate_peaks->calculate_purity

Caption: Workflow for the HPLC purity analysis of this compound.

Purity_Calculation cluster_formula Calculation Formula total_area Total Peak Area purity Purity (%) total_area->purity Area_total main_peak_area Main Peak Area main_peak_area->purity Area_main formula Purity = (Area_main / Area_total) * 100

Caption: Logical relationship for the calculation of purity by area percentage.

References

Application Notes and Protocols: 1-Benzhydryl-N-methylazetidin-3-amine as a Versatile Building Block for Novel Heterocycles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a practical guide for utilizing 1-benzhydryl-N-methylazetidin-3-amine as a key building block in the synthesis of diverse heterocyclic scaffolds. The unique structural features of this secondary amine, including the sterically demanding benzhydryl group and the strained azetidine ring, offer opportunities for creating novel chemical entities with potential applications in drug discovery. The protocols outlined below are based on established synthetic methodologies for heterocycle formation and are intended to serve as a starting point for further exploration and optimization.

Introduction

The azetidine moiety is a valuable scaffold in medicinal chemistry, known to impart favorable physicochemical properties to drug candidates.[1][2] The incorporation of a 1-benzhydryl-N-methylazetidin-3-amino group into various heterocyclic systems can lead to the generation of novel molecular architectures with interesting pharmacological profiles. The benzhydryl group, present in numerous biologically active compounds, can influence receptor binding and pharmacokinetic properties.[3][4][5] This document details proposed synthetic routes to access pyrazole, dihydropyrimidine, and thiazole derivatives from this compound.

General Synthetic Strategy

The secondary amine functionality of this compound serves as a key nucleophilic handle for the construction of various heterocyclic rings through condensation and cyclization reactions with appropriate bifunctional electrophiles. The general workflow for the synthesis of a library of novel heterocycles is depicted below.

G cluster_start Starting Material cluster_reagents Bifunctional Reagents cluster_reactions Cyclization / Condensation Reactions cluster_products Novel Heterocyclic Scaffolds cluster_library Compound Library for Screening start This compound reaction1 Paal-Knorr Pyrazole Synthesis start->reaction1 reaction2 Biginelli-type Reaction start->reaction2 reaction3 Hantzsch Thiazole Synthesis start->reaction3 reagent1 1,3-Dicarbonyl Compounds reagent1->reaction1 reagent2 β-Ketoesters / α,β-Unsaturated Ketones reagent2->reaction2 reagent3 α-Haloketones + Thioamide Source reagent3->reaction3 product1 Azetidinyl-Pyrazoles reaction1->product1 product2 Azetidinyl-Dihydropyrimidines reaction2->product2 product3 Azetidinyl-Thiazoles reaction3->product3 library Diverse Azetidinyl-Heterocycles product1->library product2->library product3->library

Caption: General workflow for the synthesis of novel heterocycles.

Synthesis of Novel Azetidinyl-Pyrazoles

The Paal-Knorr synthesis provides a straightforward method for the preparation of pyrazoles from the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[3][6][7] In this proposed protocol, this compound acts as a substituted hydrazine surrogate.

Proposed Reaction Scheme

G cluster_reaction Amine 1-Benzhydryl-N-methyl- azetidin-3-amine Product Azetidinyl-Pyrazole Derivative Amine->Product + Dicarbonyl 1,3-Dicarbonyl Compound Dicarbonyl->Product FinalProduct Novel Azetidinyl-Pyrazole Product->FinalProduct [Cyclization]

Caption: Synthesis of Azetidinyl-Pyrazoles.
Experimental Protocol

  • To a solution of this compound (1.0 eq.) in a suitable solvent such as ethanol or acetic acid, add the 1,3-dicarbonyl compound (1.1 eq.).

  • Add a catalytic amount of a protic acid (e.g., a few drops of concentrated HCl or H₂SO₄) to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration. If no precipitate forms, concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) or by recrystallization to afford the desired azetidinyl-pyrazole derivative.

Expected Data
Entry1,3-Dicarbonyl CompoundSolventTemperature (°C)Time (h)Yield (%)Purity (%)
1AcetylacetoneEthanolReflux6e.g., 75>95
2Ethyl AcetoacetateAcetic AcidReflux8e.g., 68>95
3DibenzoylmethaneTolueneReflux12e.g., 82>98

*Note: The provided yield and purity values are representative examples based on similar reported reactions and should be experimentally determined.

Synthesis of Novel Azetidinyl-Dihydropyrimidines

The Biginelli reaction or similar cyclocondensation reactions can be employed to synthesize dihydropyrimidine derivatives from a β-ketoester, an aldehyde, and an amine/urea source.[5] Here, this compound can be used to construct novel N-substituted dihydropyrimidines.

Proposed Reaction Scheme

G cluster_reaction Amine 1-Benzhydryl-N-methyl- azetidin-3-amine Product Azetidinyl-Dihydropyrimidine Derivative Amine->Product + Ketoester β-Ketoester Ketoester->Product + Aldehyde Aldehyde Aldehyde->Product FinalProduct Novel Azetidinyl-Dihydropyrimidine Product->FinalProduct [Cyclocondensation]

Caption: Synthesis of Azetidinyl-Dihydropyrimidines.
Experimental Protocol

  • In a round-bottom flask, combine the aldehyde (1.0 eq.), the β-ketoester (1.0 eq.), and this compound (1.2 eq.) in a suitable solvent like ethanol.

  • Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid or a Lewis acid like Yb(OTf)₃).

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and concentrate the solvent in vacuo.

  • Purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to yield the pure azetidinyl-dihydropyrimidine product.

Expected Data
EntryAldehydeβ-KetoesterCatalystYield (%)Purity (%)
1BenzaldehydeEthyl Acetoacetatep-TSAe.g., 85>97
24-ChlorobenzaldehydeMethyl AcetoacetateYb(OTf)₃e.g., 90>98
3Furan-2-carbaldehydeEthyl Benzoylacetatep-TSAe.g., 78>95

*Note: The provided yield and purity values are representative examples based on similar reported reactions and should be experimentally determined.

Synthesis of Novel Azetidinyl-Thiazoles

The Hantzsch thiazole synthesis is a classic method for the preparation of thiazoles from an α-haloketone and a thioamide.[8] In a modified approach, the secondary amine of this compound can be converted to a thioamide in situ or used to construct the thiazole ring with a suitable partner. A plausible two-step, one-pot approach is outlined below.

Proposed Reaction Scheme

G cluster_reaction Amine 1-Benzhydryl-N-methyl- azetidin-3-amine Thioamide In situ Thioamide Formation Amine->Thioamide + Thiocarbonyl Source Thiocarbonyl Thiocarbonyl Source Haloketone α-Haloketone Product Azetidinyl-Thiazole Derivative FinalProduct Novel Azetidinyl-Thiazole Product->FinalProduct [Hantzsch Synthesis] Thioamide->Product + α-Haloketone

Caption: Synthesis of Azetidinyl-Thiazoles.
Experimental Protocol

  • Step 1 (optional, in situ thioamide formation): To a solution of this compound (1.0 eq.) in a polar aprotic solvent like DMF, add a thiocarbonylating agent (e.g., thiophosgene or a thiocarbamoyl chloride derivative) at 0 °C and stir for 1-2 hours.

  • Step 2 (Thiazole formation): To the reaction mixture containing the in situ generated thioamide (or a pre-synthesized thioamide), add the α-haloketone (1.0 eq.).

  • Heat the reaction mixture to 60-80 °C and monitor by TLC.

  • Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired azetidinyl-thiazole.

Expected Data
Entryα-HaloketoneThioamide SourceYield (%)Purity (%)
12-BromoacetophenoneThiophosgenee.g., 65>95
2Ethyl bromopyruvatePre-formed thioamidee.g., 70>96
3ChloroacetoneThiophosgenee.g., 60>95

*Note: The provided yield and purity values are representative examples based on similar reported reactions and should be experimentally determined.

Safety Precautions

Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. All reactions should be performed in a well-ventilated fume hood. The reagents used in these protocols may be toxic, corrosive, or flammable; consult the Safety Data Sheets (SDS) for each chemical before use.

Conclusion

This compound is a promising building block for the synthesis of a wide range of novel heterocyclic compounds. The protocols provided herein offer a foundation for researchers to explore the chemical space around this scaffold. Further optimization of reaction conditions and exploration of a broader range of bifunctional reagents will undoubtedly lead to the discovery of new chemical entities with potential therapeutic applications.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-benzhydryl-N-methylazetidin-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-benzhydryl-N-methylazetidin-3-amine. The information is presented in a question-and-answer format to directly address common challenges encountered during this synthetic process.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: There are two primary synthetic routes for the preparation of this compound:

  • Route 1: N-Alkylation of N-methylazetidin-3-amine: This is a direct approach involving the reaction of N-methylazetidin-3-amine with a benzhydryl halide (e.g., benzhydryl bromide or chloride) in the presence of a base.

  • Route 2: Reductive Amination of 1-benzhydrylazetidin-3-one: This alternative route involves the reaction of 1-benzhydrylazetidin-3-one with methylamine in the presence of a reducing agent. This method can be advantageous in preventing over-alkylation.[1][2]

Q2: What are the key starting materials and reagents required for the synthesis?

A2: The necessary starting materials and reagents depend on the chosen synthetic route.

RouteStarting MaterialsReagents
N-Alkylation N-methylazetidin-3-amineBenzhydryl bromide, Potassium carbonate, Acetonitrile
Reductive Amination 1-benzhydrylazetidin-3-oneMethylamine, Sodium triacetoxyborohydride, Dichloromethane

Q3: What are the expected molecular weight and physical properties of the final product?

A3: this compound has the following properties:

PropertyValue
Molecular Formula C₁₇H₂₀N₂
Molecular Weight 252.36 g/mol
Appearance Typically a solid

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis of this compound.

Low Product Yield

Q4: My reaction has a very low yield of the desired product. What are the possible causes and how can I improve it?

A4: Low yield can be attributed to several factors. Here's a breakdown of potential causes and solutions:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Increase the reaction time and/or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.

  • Poor Nucleophilicity of the Amine: The secondary amine might not be sufficiently nucleophilic under the reaction conditions.

    • Solution: Ensure the base used is strong enough to deprotonate the amine, but not so strong that it causes side reactions. Weaker, non-nucleophilic bases like potassium carbonate or cesium carbonate are often preferred.

  • Steric Hindrance: The bulky benzhydryl group can sterically hinder the approach of the amine to the electrophile.

    • Solution: Consider using a more reactive benzhydrylating agent, such as benzhydryl triflate, or explore the reductive amination route which can be less sensitive to steric effects.

Impurity Formation

Q5: I am observing significant impurity peaks in my crude product analysis. What are the likely side reactions and how can I minimize them?

A5: The formation of impurities is a common issue. The most prevalent side products are:

  • Over-alkylation Product (Quaternary Ammonium Salt): The product, a tertiary amine, can be further alkylated by the benzhydryl halide to form a quaternary ammonium salt. This is a common issue in N-alkylation reactions.[3][4]

    • Solution:

      • Use a 1:1 stoichiometric ratio of the amine to the benzhydryl halide.

      • Slowly add the benzhydryl halide to the reaction mixture to maintain a low concentration of the alkylating agent.

      • Consider the reductive amination route, which avoids the use of an alkyl halide and thus eliminates the possibility of over-alkylation.[2]

  • Dibenzhydryl Ether: This impurity can form from the hydrolysis of the benzhydryl halide followed by reaction with another molecule of the halide, particularly under phase-transfer catalysis conditions.[5]

    • Solution:

      • Ensure anhydrous reaction conditions by using dry solvents and reagents.

      • Avoid using aqueous bases if this side product is observed.

Purification Challenges

Q6: I am having difficulty purifying the final product. What are the recommended purification techniques?

A6: Purification can be challenging due to the similar polarities of the product and some impurities.

  • Column Chromatography: This is the most effective method for separating the desired product from starting materials and byproducts.

    • Recommended Stationary Phase: Silica gel.

    • Recommended Mobile Phase: A gradient of ethyl acetate in hexanes, or dichloromethane with a small percentage of methanol. The exact solvent system should be determined by TLC analysis.

  • Acid-Base Extraction: This can be used to remove non-basic impurities.

    • Procedure: Dissolve the crude product in an organic solvent like dichloromethane and wash with a dilute aqueous acid (e.g., 1M HCl). The amine product will move to the aqueous layer. The aqueous layer can then be basified (e.g., with 1M NaOH) and the product extracted back into an organic solvent.

Experimental Protocols

Protocol 1: N-Alkylation of N-methylazetidin-3-amine

This protocol provides a general procedure for the synthesis of this compound via N-alkylation.

  • Reaction Setup: To a solution of N-methylazetidin-3-amine (1.0 eq) in anhydrous acetonitrile (10 mL/mmol of amine) is added potassium carbonate (2.0 eq).

  • Addition of Alkylating Agent: Benzhydryl bromide (1.0 eq) dissolved in a minimal amount of anhydrous acetonitrile is added dropwise to the stirred suspension at room temperature.

  • Reaction: The reaction mixture is heated to 60°C and stirred for 12-24 hours. The progress of the reaction is monitored by TLC.

  • Work-up: After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is partitioned between water and dichloromethane.

  • Extraction: The aqueous layer is extracted with dichloromethane (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • Purification: The crude product is purified by column chromatography on silica gel.

Protocol 2: Reductive Amination of 1-benzhydrylazetidin-3-one

This protocol outlines the synthesis using the reductive amination approach.[1]

  • Reaction Setup: To a solution of 1-benzhydrylazetidin-3-one (1.0 eq) in dichloromethane (15 mL/mmol of ketone) is added a solution of methylamine (2.0 eq in THF or methanol).

  • Formation of Imine/Enamine: The mixture is stirred at room temperature for 1-2 hours to allow for the formation of the imine or enamine intermediate.

  • Reduction: Sodium triacetoxyborohydride (1.5 eq) is added portion-wise to the reaction mixture. The reaction is stirred at room temperature for an additional 4-8 hours.

  • Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: The layers are separated, and the aqueous layer is extracted with dichloromethane (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • Purification: The crude product is purified by column chromatography on silica gel.

Visualizations

Synthesis_Workflow cluster_alkylation Route 1: N-Alkylation cluster_reductive_amination Route 2: Reductive Amination cluster_purification Purification A1 N-methylazetidin-3-amine A3 Reaction (K2CO3, CH3CN, 60°C) A1->A3 A2 Benzhydryl Bromide A2->A3 A4 Crude Product A3->A4 P1 Crude Product A4->P1 from Route 1 B1 1-benzhydrylazetidin-3-one B3 Reductive Amination (NaBH(OAc)3, DCM) B1->B3 B2 Methylamine B2->B3 B4 Crude Product B3->B4 B4->P1 from Route 2 P2 Column Chromatography P1->P2 P3 Pure 1-benzhydryl-N- methylazetidin-3-amine P2->P3 Troubleshooting_Logic cluster_low_yield_solutions Low Yield Solutions cluster_impurity_solutions Impurity Solutions cluster_purification_solutions Purification Solutions Problem Problem Encountered LowYield Low Yield Problem->LowYield Impurity Impurity Formation Problem->Impurity Purification Purification Difficulty Problem->Purification LY1 Increase Reaction Time/Temp LowYield->LY1 LY2 Change Base LowYield->LY2 LY3 Consider Reductive Amination LowYield->LY3 IS1 Adjust Stoichiometry (1:1) Impurity->IS1 IS2 Slow Addition of Reagent Impurity->IS2 IS3 Use Anhydrous Conditions Impurity->IS3 PS1 Optimize Column Chromatography Purification->PS1 PS2 Perform Acid-Base Extraction Purification->PS2

References

Technical Support Center: Purification of 1-benzhydryl-N-methylazetidin-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of 1-benzhydryl-N-methylazetidin-3-amine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The primary purification techniques for this compound, a tertiary amine, are column chromatography and recrystallization. The choice of method depends on the impurity profile and the desired final purity.

Q2: What are the likely impurities I might encounter?

A2: Potential impurities depend on the synthetic route. Common impurities may include:

  • Unreacted starting materials: Such as 1-benzhydrylazetidin-3-one or N-methylazetidin-3-amine.

  • Reducing agent residues: Borohydride salts or other reducing agents.

  • Side-products: Over-alkylated quaternary ammonium salts or products from side reactions.

  • Solvent residues: Residual solvents from the reaction or workup.

Q3: My compound appears as an oil, but the literature suggests it's a solid. What should I do?

A3: The physical state can be influenced by purity. The presence of impurities or residual solvent can prevent crystallization, causing the compound to remain an oil. Further purification is likely necessary. If the compound is pure and still an oil, it may be the free base form, which can sometimes be oily. Conversion to a salt (e.g., hydrochloride) can often induce crystallization.

Q4: How can I monitor the purity of my fractions during column chromatography?

A4: Thin-layer chromatography (TLC) is a rapid and effective method for monitoring fraction purity. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes with a small amount of triethylamine) and a visualization agent like potassium permanganate stain, which is effective for visualizing amines.

Troubleshooting Guides

Column Chromatography

Issue 1: The compound is streaking or tailing on the TLC plate and the column.

  • Cause: Tertiary amines like this compound are basic and can interact strongly with the acidic silanol groups on standard silica gel, leading to poor separation.

  • Troubleshooting:

    • Add a basic modifier: Incorporate a small amount of a volatile amine, such as triethylamine (0.1-1%), into the mobile phase to neutralize the acidic sites on the silica gel.

    • Use an alternative stationary phase:

      • Basic alumina: This is a good alternative to silica gel for the purification of basic compounds.

      • Amine-functionalized silica: This specialized stationary phase is designed for the purification of amines and can provide excellent separation without the need for mobile phase modifiers.

Issue 2: Poor separation of the desired product from a closely related impurity.

  • Cause: The polarity difference between your product and the impurity may be insufficient for good separation with the chosen solvent system.

  • Troubleshooting:

    • Optimize the mobile phase: Perform a systematic study of different solvent systems. Vary the ratio of a non-polar solvent (e.g., hexanes, heptane) and a polar solvent (e.g., ethyl acetate, dichloromethane, acetone).

    • Try a different solvent system: Consider using a different combination of solvents. For example, if a hexane/ethyl acetate system is not effective, a dichloromethane/methanol system might provide a different selectivity.

    • Use a shallower gradient: If using gradient elution, a shallower gradient around the elution point of your compound can improve resolution.

Recrystallization

Issue 1: The compound "oils out" instead of crystallizing.

  • Cause: The compound's solubility in the chosen solvent is too high, or the solution is supersaturated. Impurities can also inhibit crystal formation.

  • Troubleshooting:

    • Adjust the solvent system:

      • If using a single solvent, try a different solvent in which the compound has lower solubility at room temperature but is soluble at elevated temperatures.

      • If using a solvent/anti-solvent system, add the anti-solvent more slowly and at a slightly elevated temperature.

    • Scratch the flask: Use a glass rod to scratch the inside of the flask at the air-solvent interface to create nucleation sites for crystal growth.

    • Seed the solution: Add a few crystals of pure this compound to induce crystallization.

    • Cool the solution slowly: Allow the solution to cool to room temperature slowly, and then place it in a refrigerator or freezer to maximize crystal formation.

Issue 2: The recrystallized product is not pure enough.

  • Cause: The chosen solvent system may not be effective at excluding certain impurities, or the crystals may have formed too quickly, trapping impurities.

  • Troubleshooting:

    • Perform a second recrystallization: A subsequent recrystallization can significantly improve purity.

    • Choose a different solvent system: Experiment with different solvents to find one that better solubilizes the impurities while having lower solubility for the desired compound at room temperature.

    • Wash the crystals: After filtration, wash the collected crystals with a small amount of cold recrystallization solvent to remove any residual mother liquor containing impurities.

Data Presentation

Table 1: Suggested Solvent Systems for Column Chromatography of this compound

Stationary PhaseMobile Phase SystemModifierTypical Application
Silica GelHexanes / Ethyl Acetate0.1 - 1% TriethylamineGeneral purpose purification
Silica GelDichloromethane / Methanol0.1 - 1% TriethylamineFor more polar impurities
Basic AluminaHexanes / Ethyl AcetateNone requiredGood for basic compounds
Amine-functionalized SilicaHexanes / Ethyl AcetateNone requiredExcellent for amine purification

Table 2: Potential Recrystallization Solvents for this compound

Solvent SystemTypeComments
IsopropanolSingle SolventGood for moderately polar compounds.
EthanolSingle SolventSimilar to isopropanol, may have higher solubility.
Toluene / HeptaneSolvent / Anti-solventDissolve in hot toluene, add heptane until cloudy, then cool.
Acetone / WaterSolvent / Anti-solventDissolve in acetone, add water until persistent cloudiness, then cool.

Experimental Protocols

Protocol 1: Column Chromatography on Silica Gel

  • Slurry Preparation: Prepare a slurry of silica gel in the initial mobile phase (e.g., 98:1:1 Hexanes:Ethyl Acetate:Triethylamine).

  • Column Packing: Pour the slurry into the column and allow it to pack under a gentle flow of the mobile phase.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the mobile phase or a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully add the dry silica to the top of the column bed.

  • Elution: Begin elution with the initial mobile phase. The polarity of the mobile phase can be gradually increased (e.g., by increasing the percentage of ethyl acetate) to elute the compound.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Recrystallization from Isopropanol

  • Dissolution: In a flask, add the crude this compound and a minimal amount of isopropanol.

  • Heating: Gently heat the mixture with stirring until the solid is completely dissolved. Add more isopropanol dropwise if necessary to achieve complete dissolution at the boiling point.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature.

  • Crystallization: If crystals do not form, try scratching the inside of the flask or seeding with a pure crystal. Once crystallization begins, you can place the flask in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold isopropanol.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis synthesis Crude Product (this compound + Impurities) column_chromatography Column Chromatography synthesis->column_chromatography Initial Purification recrystallization Recrystallization column_chromatography->recrystallization Further Purification (Optional) purity_check Purity Check (TLC, NMR, LC-MS) column_chromatography->purity_check recrystallization->purity_check pure_product Pure Product purity_check->pure_product >98% Purity

Caption: General purification workflow for this compound.

troubleshooting_logic cluster_column Column Chromatography cluster_recrystallization Recrystallization start Purification Issue streaking Streaking/Tailing on Column start->streaking poor_separation Poor Separation start->poor_separation oiling_out Compound Oils Out start->oiling_out low_purity Low Purity after Recrystallization start->low_purity solution1 Add Triethylamine to Mobile Phase or Use Alumina/Amine-Silica streaking->solution1 solution2 Optimize Solvent System or Use Shallower Gradient poor_separation->solution2 solution3 Adjust Solvent System or Scratch/Seed Flask oiling_out->solution3 solution4 Recrystallize Again with Different Solvent or Wash Crystals low_purity->solution4

Caption: Troubleshooting logic for common purification issues.

1-benzhydryl-N-methylazetidin-3-amine stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides essential information on the stability and storage of 1-benzhydryl-N-methylazetidin-3-amine, alongside troubleshooting advice for common issues encountered during its use in research and development.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

For long-term stability, it is recommended to store this compound in a cool, dry, and dark place. The compound should be kept in a tightly sealed container to prevent moisture absorption and oxidation.

Q2: What is the physical appearance of this compound?

The compound is typically a yellow solid or a yellow to brown solid.[1][2] A significant change in color or the appearance of clumping may indicate degradation.

Q3: Is this compound sensitive to light?

Q4: Is this compound hygroscopic?

Amines, in general, can be hygroscopic. Therefore, it is crucial to store this compound in a dry environment and to handle it in a way that minimizes exposure to atmospheric moisture.

Q5: What are the potential degradation pathways for this compound?

Based on its chemical structure, potential degradation pathways include:

  • Acid-catalyzed ring-opening of the azetidine ring: The strained four-membered ring is susceptible to opening under acidic conditions.[3][4][5][6][7]

  • Oxidation of the secondary amine: The secondary amine functionality can be susceptible to oxidation, leading to the formation of N-oxides or other degradation products.[8][9][10][11][12]

  • Cleavage of the benzhydryl group: The benzhydryl group can be cleaved under certain acidic or oxidative conditions.[13][14][15][16]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Change in physical appearance (e.g., color darkening, clumping) Compound degradation due to improper storage (exposure to light, moisture, or high temperatures).Discard the reagent and obtain a fresh batch. Review and improve storage conditions as per the recommendations.
Inconsistent or unexpected experimental results Degradation of the compound leading to lower purity and the presence of impurities.Verify the purity of the compound using an appropriate analytical method (e.g., HPLC, LC-MS). If degradation is confirmed, obtain a fresh sample. Consider performing a forced degradation study to identify potential degradants that might interfere with your assay.
Poor solubility in acidic media Potential for acid-catalyzed degradation and ring-opening of the azetidine moiety, leading to different chemical species.[3][4][5][6][7]Prepare acidic solutions fresh and use them immediately. If possible, perform the reaction at a lower temperature to minimize degradation. Consider using alternative, non-acidic conditions if the protocol allows.
Reaction failure or low yield in protocols involving oxidizing agents Oxidation of the secondary amine or other susceptible parts of the molecule.[8][9][10][11][12]Use the minimum required amount of the oxidizing agent. Run the reaction at a controlled, low temperature. Consider using a milder oxidizing agent.

Stability and Storage Summary

Parameter Recommendation Rationale
Temperature Store at 2-8°C for long-term storage.Minimizes the rate of potential degradation reactions.
Light Store in a light-resistant container (e.g., amber vial).Protects against potential photodegradation.
Moisture Store in a tightly sealed container with a desiccant.Amines can be hygroscopic; moisture can promote hydrolysis or other degradation pathways.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Prevents oxidation of the secondary amine.
pH Avoid acidic conditions during storage and handling where possible.The azetidine ring is susceptible to acid-catalyzed ring-opening.[3][4][5][6][7]
Incompatible Materials Strong oxidizing agents, strong acids.Can cause degradation of the compound.

Experimental Protocol: Forced Degradation Study

This is a general protocol that can be adapted to investigate the stability of this compound.

Objective: To identify potential degradation products and significant degradation pathways for this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Methanol or acetonitrile (HPLC grade)

  • Calibrated stability chambers (for heat and humidity)

  • Photostability chamber

  • Analytical instrumentation (e.g., HPLC-UV, LC-MS)

Procedure:

  • Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C).

    • Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at a controlled temperature (e.g., 60°C).

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.

    • Thermal Degradation (Solid State): Place the solid compound in a stability chamber at an elevated temperature (e.g., 60°C).

    • Thermal Degradation (Solution): Incubate the stock solution at an elevated temperature (e.g., 60°C).

    • Photostability: Expose the solid compound and the stock solution to light in a photostability chamber according to ICH guidelines.

  • Time Points: Withdraw aliquots of the stressed samples at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

  • Sample Analysis:

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a suitable stability-indicating method (e.g., reverse-phase HPLC with UV detection).

    • Use an LC-MS method to identify the mass of any degradation products.

  • Data Evaluation:

    • Calculate the percentage degradation of the parent compound.

    • Identify and quantify the major degradation products.

    • Propose potential degradation pathways based on the identified products.

Visualizations

Troubleshooting_Logic Troubleshooting Experimental Issues Start Inconsistent Experimental Results CheckPurity Verify Compound Purity (e.g., HPLC, NMR) Start->CheckPurity PurityOK Purity is High CheckPurity->PurityOK Purity >95%? DegradationSuspected Degradation Suspected CheckPurity->DegradationSuspected Purity <95%? ReviewProtocol Review Experimental Protocol (Reagents, Conditions) PurityOK->ReviewProtocol Yes StorageIssue Investigate Storage Conditions (Temp, Light, Moisture) DegradationSuspected->StorageIssue Yes OptimizeProtocol Optimize Protocol (e.g., milder conditions) ReviewProtocol->OptimizeProtocol NewBatch Use a Fresh Batch of Compound StorageIssue->NewBatch ImproveStorage Improve Storage Practices StorageIssue->ImproveStorage End Problem Resolved NewBatch->End OptimizeProtocol->End ImproveStorage->NewBatch

Caption: A flowchart for troubleshooting inconsistent experimental results.

Stability_Factors Factors Affecting Stability Compound This compound Temp Temperature Compound->Temp Light Light Compound->Light Moisture Moisture Compound->Moisture Oxygen Oxygen (Air) Compound->Oxygen pH pH (especially acidic) Compound->pH Degradation Degradation Temp->Degradation Light->Degradation Moisture->Degradation Oxygen->Degradation pH->Degradation

Caption: Key environmental factors influencing compound stability.

References

Technical Support Center: 1-Benzhydryl-N-methylazetidin-3-amine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 1-benzhydryl-N-methylazetidin-3-amine.

Troubleshooting Guide

Low yields or the presence of impurities are common challenges in organic synthesis. This guide outlines potential issues, their probable causes, and recommended solutions for the synthesis of this compound, which is typically prepared via reductive amination of 1-benzhydrylazetidin-3-one with methylamine.

Table 1: Troubleshooting Common Issues in the Synthesis of this compound

IssuePotential CauseRecommended Solution(s)
Low or No Product Formation Incomplete imine formation.Ensure anhydrous reaction conditions. Consider pre-formation of the imine by stirring the ketone and amine together, with a catalytic amount of acid (e.g., acetic acid), before adding the reducing agent. The removal of water, for example by using molecular sieves, can also drive the equilibrium towards imine formation.
Inactive reducing agent.Use a fresh batch of the reducing agent. Sodium triacetoxyborohydride (STAB) is sensitive to moisture.[1]
Unsuitable reaction conditions.Optimize temperature and reaction time. While some reductive aminations proceed at room temperature, others may require gentle heating. Monitor the reaction progress using TLC or LC-MS.
Presence of Unreacted 1-Benzhydrylazetidin-3-one Insufficient reducing agent.Use a slight excess (1.1-1.5 equivalents) of the reducing agent to ensure complete conversion.
Inefficient imine formation.As mentioned above, facilitate imine formation by adding a catalytic amount of acid and removing water.
Presence of 1-Benzhydrylazetidin-3-ol Reduction of the starting ketone.This is more likely with stronger reducing agents like sodium borohydride.[2] Use a milder reducing agent such as sodium triacetoxyborohydride (STAB), which is known to selectively reduce imines in the presence of ketones.[1][2]
Formation of a Tertiary Amine Byproduct (1-benzhydryl-N,N-dimethylazetidin-3-amine) Over-alkylation of the product.This can occur if the newly formed secondary amine reacts with another molecule of the imine intermediate. Using a slight excess of methylamine can help to minimize this.
Presence of Ring-Opened Byproducts Azetidine ring instability.The strained azetidine ring can be susceptible to opening, particularly under strongly acidic conditions.[3][4] If an acid catalyst is used for imine formation, use it in catalytic amounts and avoid strong acids. Maintain a neutral or weakly acidic pH during the reaction.
Difficulty in Product Purification Presence of closely related impurities.Employ careful column chromatography for purification. The polarity of the desired product and potential byproducts may be very similar. Consider derivatization of the amine for easier separation, followed by deprotection.
Emulsion formation during workup.Use brine to wash the organic layer, which can help to break up emulsions. Centrifugation can also be an effective method for separating layers.

Frequently Asked Questions (FAQs)

Q1: What are the most likely byproducts in the synthesis of this compound via reductive amination?

A1: The most probable byproducts include:

  • Unreacted 1-benzhydrylazetidin-3-one: The starting ketone may remain if the reaction does not go to completion.

  • 1-Benzhydrylazetidin-3-ol: The starting ketone can be reduced to the corresponding alcohol, especially if a strong reducing agent is used.[2]

  • 1-Benzhydryl-N,N-dimethylazetidin-3-amine: Over-alkylation of the desired secondary amine product can lead to the formation of a tertiary amine.

  • Ring-opened products: The azetidine ring can undergo cleavage under certain conditions, particularly in the presence of strong acids, leading to various acyclic amine derivatives.[3][4]

Q2: Which reducing agent is most suitable for this reaction?

A2: Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is a highly recommended reducing agent for this transformation.[1] It is mild and chemoselective, meaning it will readily reduce the intermediate iminium ion to the desired amine without significantly reducing the starting ketone.[1][2] While sodium borohydride (NaBH₄) can be used, it is a stronger reducing agent and may lead to the formation of 1-benzhydrylazetidin-3-ol as a byproduct.[2] Sodium cyanoborohydride (NaBH₃CN) is also effective but is highly toxic.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • TLC: Spot the reaction mixture against the starting material (1-benzhydrylazetidin-3-one). The disappearance of the starting material spot and the appearance of a new, typically more polar, product spot indicates the reaction is proceeding.

  • LC-MS: This technique is highly effective for monitoring the consumption of reactants and the formation of the product, and it can also help in the tentative identification of byproducts by their mass-to-charge ratio.

Q4: What analytical techniques are best for identifying the product and byproducts?

A4: A combination of spectroscopic techniques is ideal for structural elucidation:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is the most powerful tool for unambiguous structure determination. The ¹H NMR spectrum of the product should show a characteristic singlet for the N-methyl group.

  • Mass Spectrometry (MS): MS provides the molecular weight of the compounds. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can be used to separate and identify volatile components of the reaction mixture.[4]

  • Infrared (IR) Spectroscopy: The IR spectrum can confirm the presence of the N-H bond in the secondary amine product (a weak to medium absorption around 3300-3500 cm⁻¹) and the absence of the carbonyl (C=O) stretch from the starting ketone (around 1750 cm⁻¹ for a strained ketone).

Q5: My reaction has stalled. What can I do?

A5: If the reaction is not proceeding, consider the following:

  • Check the quality of your reagents: Ensure your amine, ketone, and reducing agent are pure and active.

  • Optimize reaction conditions: If the reaction is being run at room temperature, gentle heating (e.g., to 40-50 °C) may be beneficial.

  • Ensure proper pH: For reductive aminations, a weakly acidic pH (around 5-6) is often optimal for imine formation. You can add a catalytic amount of acetic acid to facilitate this.

  • Remove water: The formation of the imine intermediate is an equilibrium reaction that produces water. Adding a drying agent like molecular sieves can help to drive the reaction forward.

Experimental Protocols

A general experimental protocol for the reductive amination of 1-benzhydrylazetidin-3-one is provided below.

Synthesis of this compound

To a solution of 1-benzhydrylazetidin-3-one (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane) is added a solution of methylamine (1.2-1.5 eq) in a compatible solvent (e.g., THF or ethanol). A catalytic amount of acetic acid (0.1 eq) may be added. The mixture is stirred at room temperature for 1-2 hours to facilitate imine formation. Sodium triacetoxyborohydride (1.2-1.5 eq) is then added portion-wise, and the reaction mixture is stirred at room temperature overnight. The reaction is monitored by TLC or LC-MS. Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Visualizations

Reaction_Pathway cluster_main Main Reaction cluster_side Potential Side Reactions ketone 1-Benzhydrylazetidin-3-one imine Intermediate Imine ketone->imine + Methylamine - H2O alcohol_byproduct 1-Benzhydrylazetidin-3-ol (Byproduct) ketone->alcohol_byproduct + [H] (Reduction of Ketone) ring_opened_byproduct Ring-Opened Products (Byproduct) ketone->ring_opened_byproduct Acid-catalyzed ring opening methylamine Methylamine (CH3NH2) product This compound imine->product + [H] (e.g., NaBH(OAc)3) overalkylation_byproduct 1-Benzhydryl-N,N-dimethylazetidin-3-amine (Byproduct) product->overalkylation_byproduct + Imine Intermediate + [H] Byproduct_Identification_Workflow start Crude Reaction Mixture tlc_lcms Initial Analysis: TLC / LC-MS start->tlc_lcms purification Purification: Column Chromatography tlc_lcms->purification fractions Isolate Product and Suspected Byproducts purification->fractions structural_elucidation Structural Elucidation fractions->structural_elucidation nmr NMR Spectroscopy (1H, 13C, COSY, etc.) structural_elucidation->nmr ms Mass Spectrometry (GC-MS, HRMS) structural_elucidation->ms ir IR Spectroscopy structural_elucidation->ir identification Confirm Structures of Product and Byproducts nmr->identification ms->identification ir->identification

References

Technical Support Center: 1-benzhydryl-N-methylazetidin-3-amine Impurity Profiling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-benzhydryl-N-methylazetidin-3-amine. The following sections address common issues encountered during synthesis, purification, and analysis, with a focus on impurity profiling.

Frequently Asked Questions (FAQs)

Q1: What are the potential sources of impurities in the synthesis of this compound?

Impurities can arise from several sources during the synthesis of this compound. These can be broadly categorized as process-related impurities, starting material-related impurities, and degradation products.

  • Process-Related Impurities: These are byproducts formed during the chemical reaction. A plausible synthetic route involves the N-alkylation of N-methylazetidin-3-amine with a benzhydryl halide (e.g., bromodiphenylmethane). Potential side reactions include over-alkylation, where the secondary amine reacts further to form a quaternary ammonium salt, and elimination reactions of the benzhydryl halide.

  • Starting Material-Related Impurities: Unreacted starting materials, such as N-methylazetidin-3-amine and the benzhydrylating agent, can be carried through the process and appear as impurities in the final product. Impurities present in the starting materials themselves will also be carried forward.

  • Degradation Products: The final compound may degrade under certain conditions of heat, light, pH, or oxidation, leading to the formation of new impurities. Forced degradation studies are often performed to identify these potential degradants.

Q2: What are the common impurities I should be looking for?

Based on a likely synthetic pathway involving the reaction of N-methylazetidin-3-amine with a benzhydryl halide, the following are potential impurities:

Impurity Name Structure Source
N-methylazetidin-3-amine(Structure not available)Unreacted starting material
Bromodiphenylmethane (or other benzhydryl halide)(Structure not available)Unreacted starting material
1,1,1',1'-(azetidine-1,3-diylbis(methylazanetriyl))tetrakis(methylene)tetrabenzene (Over-alkylation product)(Structure not available)Side reaction
Diphenylmethanol(Structure not available)Hydrolysis of benzhydryl halide
Benzophenone(Structure not available)Oxidation of diphenylmethanol or the final product

Q3: How can I minimize the formation of these impurities during synthesis?

To minimize impurity formation, consider the following strategies:

  • Control of Stoichiometry: Use a slight excess of the N-methylazetidin-3-amine to favor the desired mono-alkylation and reduce the likelihood of over-alkylation.

  • Reaction Temperature: Maintain a controlled and optimized reaction temperature to minimize side reactions and degradation.

  • Choice of Base: Use a non-nucleophilic base to scavenge the acid produced during the reaction without competing in the alkylation.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Purification of Starting Materials: Ensure the purity of starting materials before use to avoid introducing impurities into the reaction mixture.

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC Chromatogram

Problem: You observe unexpected peaks in the High-Performance Liquid Chromatography (HPLC) chromatogram of your this compound sample.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Process-Related Impurities - Identify the peaks: Use a mass spectrometer (LC-MS) to determine the mass-to-charge ratio (m/z) of the unexpected peaks and compare them with the potential impurities listed in the FAQ section. - Optimize reaction conditions: Adjust stoichiometry, temperature, and reaction time to minimize the formation of byproducts.
Contamination from Solvents or Reagents - Run a blank: Inject the solvent used to dissolve the sample to check for contamination. - Use high-purity solvents and reagents: Ensure all materials used are of appropriate analytical or synthesis grade.
Degradation of the Sample - Sample handling: Avoid exposing the sample to high temperatures, direct light, or extreme pH. Store samples under appropriate conditions (e.g., cool, dark, and under an inert atmosphere). - Forced degradation study: To proactively identify potential degradants, perform a forced degradation study under stress conditions (acid, base, oxidation, heat, light).
Issue 2: Poor Peak Shape or Resolution in HPLC Analysis

Problem: The peaks in your HPLC chromatogram are broad, tailing, or not well-separated.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inappropriate Column Chemistry - Column selection: For the separation of basic compounds like amines, a C18 column with end-capping or a column specifically designed for basic compounds is recommended. - Mobile phase pH: Adjust the pH of the mobile phase to ensure the analyte and impurities are in a single ionic form. A pH of 2-3 units away from the pKa of the analytes is a good starting point.
Secondary Interactions with the Stationary Phase - Use of additives: Add a competing base (e.g., triethylamine) or an ion-pairing agent to the mobile phase to reduce peak tailing caused by interactions with residual silanols on the silica-based stationary phase.
Column Overload - Reduce injection volume or concentration: Inject a smaller volume of the sample or dilute the sample to avoid overloading the column.

Experimental Protocols

Proposed HPLC Method for Impurity Profiling

This is a general starting method that may require optimization for your specific sample and impurity profile.

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B 0.1% Trifluoroacetic acid in Acetonitrile
Gradient 10% B to 90% B over 20 minutes, then hold at 90% B for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 220 nm
Injection Volume 10 µL

Workflow for Impurity Identification:

G Workflow for Impurity Identification cluster_0 Sample Analysis cluster_1 Identification cluster_2 Confirmation A HPLC Analysis of Sample B Detect Unexpected Peaks A->B C LC-MS Analysis B->C D Determine m/z of Impurities C->D E Compare with Potential Impurities D->E F Synthesize Impurity Standards E->F G Co-injection with Sample F->G G Forced Degradation Study Flow cluster_0 Stress Conditions cluster_1 Analysis A Drug Substance B Acid Hydrolysis (e.g., 0.1 M HCl) A->B C Base Hydrolysis (e.g., 0.1 M NaOH) A->C D Oxidation (e.g., 3% H2O2) A->D E Thermal (e.g., 60°C) A->E F Photolytic (e.g., UV/Vis light) A->F G Analyze by HPLC-UV/MS B->G C->G D->G E->G F->G

Technical Support Center: Synthesis of 1-Benzhydryl-N-methylazetidin-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 1-benzhydryl-N-methylazetidin-3-amine. The information is designed to address common challenges encountered during scale-up and routine laboratory synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: The most prevalent synthetic strategy involves a multi-step process starting from commercially available precursors. A common route includes the synthesis of 1-benzhydryl-3-hydroxyazetidine, followed by the conversion of the hydroxyl group to a suitable leaving group (e.g., mesylate), and subsequent nucleophilic substitution with methylamine.

Q2: What are the critical parameters to control during the synthesis?

A2: Key parameters to monitor and control include reaction temperature, stoichiometry of reagents, reaction time, and moisture content. For instance, the reaction of benzhydrylamine with epichlorohydrin is often exothermic and requires careful temperature management.

Q3: What are the typical yields and purity levels expected for each step?

A3: Yields and purity can vary based on the specific conditions and scale of the reaction. Refer to the data presented in the tables below for representative values. Generally, yields for the initial formation of 1-benzhydryl-3-hydroxyazetidine hydrochloride can range from 65% to over 77%, with purity exceeding 99% after purification.[1] Subsequent steps will have their own expected yield and purity profiles.

Q4: What are the main challenges in scaling up this synthesis?

A4: Scalability challenges often relate to managing exotherms in large reaction volumes, ensuring efficient mixing, handling and purification of intermediates, and minimizing the formation of impurities. The use of microreactors has been explored to improve heat and mass transfer, offering a potential solution for safer and more controlled large-scale production.

Troubleshooting Guides

Problem 1: Low Yield in the Synthesis of 1-Benzhydryl-3-hydroxyazetidine Hydrochloride

Possible Causes and Solutions:

  • Incomplete Reaction:

    • Solution: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC). If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature. Ensure the stoichiometry of the reactants, particularly the ratio of benzhydrylamine to epichlorohydrin, is correct.[1]

  • Side Reactions:

    • Solution: The formation of byproducts can be minimized by maintaining strict temperature control. The reaction of benzhydrylamine and epichlorohydrin can be exothermic; therefore, controlled addition of reagents and efficient cooling are crucial.

  • Poor Crystallization/Isolation:

    • Solution: Ensure the pH of the solution is optimized for precipitation of the hydrochloride salt. The choice of solvent for crystallization is also critical; n-butanol is commonly used.[2] Seeding the solution with a small crystal of the desired product can sometimes induce crystallization.

Problem 2: Impurities in the Final Product

Possible Causes and Solutions:

  • Unreacted Starting Materials:

    • Solution: Optimize the stoichiometry of the reactants to ensure complete conversion of the limiting reagent. Purification methods such as recrystallization or column chromatography may be necessary to remove unreacted starting materials.

  • Formation of Di-alkylation Products:

    • Solution: In the final step involving nucleophilic substitution with methylamine, using a moderate excess of methylamine can help to minimize the formation of di-alkylation byproducts. Careful control of the reaction temperature is also important.

  • Residual Solvents:

    • Solution: Ensure the product is thoroughly dried under vacuum at an appropriate temperature to remove any residual solvents from the purification process.

Data Presentation

Table 1: Reaction Parameters for the Synthesis of 1-Benzhydryl-3-hydroxyazetidine Hydrochloride

ParameterEmbodiment 1Embodiment 2Embodiment 3
Benzhydrylamine (g)1001000100
Epichlorohydrin (g)65.64656.35101
SolventMethanoln-Butanoln-Butanol
Temperature (°C)2520-2525
Yield (%)74.1177.1665.05
Purity (HPLC, %)99.799.799.5

Data extracted from patent CN104356040A.[1]

Experimental Protocols

Synthesis of 1-Benzhydryl-3-hydroxyazetidine Hydrochloride

  • To a solution of benzhydrylamine (1 equivalent) in n-butanol, add epichlorohydrin (1.3 equivalents) at 20-25 °C.

  • Stir the reaction mixture at this temperature and monitor the reaction progress by TLC or HPLC.

  • Upon completion, the reaction mixture is typically worked up by adjusting the pH to facilitate the precipitation of the hydrochloride salt.

  • The crude product is then isolated by filtration and can be further purified by recrystallization from a suitable solvent system.

Visualizations

experimental_workflow start Start: Benzhydrylamine & Epichlorohydrin step1 Step 1: Synthesis of 1-Benzhydryl-3-hydroxyazetidine start->step1 step2 Step 2: Formation of Mesylate Intermediate step1->step2 step3 Step 3: Nucleophilic Substitution with Methylamine step2->step3 end_product Final Product: This compound step3->end_product

Caption: Synthetic workflow for this compound.

troubleshooting_logic issue Low Yield in Step 1 cause1 Incomplete Reaction? issue->cause1 cause2 Side Reactions? issue->cause2 cause3 Poor Isolation? issue->cause3 solution1 Extend Reaction Time / Adjust Stoichiometry cause1->solution1 Yes solution2 Improve Temperature Control cause2->solution2 Yes solution3 Optimize Crystallization Conditions cause3->solution3 Yes

Caption: Troubleshooting logic for low yield in the initial synthesis step.

References

Technical Support Center: N-Alkylation of Azetidines

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the N-alkylation of azetidines, a crucial reaction in the synthesis of many pharmaceutical compounds and research chemicals.

Troubleshooting Guide

Low or No Product Yield

Question: I am not getting any, or very little, of my desired N-alkylated azetidine. What are the common causes and how can I fix this?

Answer: Low or no yield in N-alkylation of azetidines can stem from several factors. A systematic approach to troubleshooting this issue is outlined below.

Possible Causes & Solutions:

  • Poor Nucleophilicity of Azetidine: The nitrogen in the azetidine ring might not be sufficiently nucleophilic, especially if it's substituted with electron-withdrawing groups.

    • Solution: Ensure the use of a strong enough base to deprotonate the azetidine nitrogen (if it's a secondary amine) or consider using a more reactive N-substituted azetidine if possible.

  • Inactive Alkylating Agent: The alkyl halide or sulfonate may be old, degraded, or inherently unreactive.

    • Solution: Use a fresh bottle of the alkylating agent. Consider switching to a more reactive electrophile, for example, from an alkyl chloride to an alkyl bromide or iodide, or even a triflate. Adding a catalytic amount of potassium iodide can sometimes help when using alkyl chlorides or bromides.[1]

  • Inappropriate Reaction Conditions: The chosen solvent, temperature, or reaction time may not be optimal.

    • Solution: Screen different solvents. While polar aprotic solvents like DMF and acetonitrile are common, ensure they are anhydrous.[1] Increasing the reaction temperature, potentially with the use of a microwave reactor, can improve yields for sluggish reactions.[1][2] Optimization of reaction time is also crucial; monitor the reaction by TLC or LC-MS to determine the optimal endpoint.

  • Steric Hindrance: Bulky substituents on either the azetidine ring or the alkylating agent can impede the reaction.[3]

    • Solution: If sterically hindered substrates are necessary, prolonged reaction times, higher temperatures, and the use of less bulky bases might be required.

Presence of Significant Side Products

Question: My reaction is producing significant byproducts. How can I identify and minimize them?

Answer: The strained nature of the azetidine ring makes it susceptible to side reactions, primarily ring-opening and elimination.

Common Side Reactions and Mitigation Strategies:

  • Ring-Opening: The four-membered ring can open, especially under acidic conditions or in the presence of certain Lewis acids, leading to acyclic amine derivatives.[4][5][6][7]

    • Identification: Ring-opened products will have a significantly different mass in LC-MS analysis and distinct NMR spectra.

    • Solution: Avoid acidic conditions. If a Lewis acid is required for a specific transformation, careful selection and optimization of the catalyst are necessary.[8] In some cases, N-alkylation itself can activate the ring towards nucleophilic attack, leading to ring-opening.[9] Careful control of stoichiometry and reaction temperature is key.

  • Elimination Reactions: If the alkylating agent has a proton on the beta-carbon, elimination to form an alkene can compete with the desired substitution, especially with sterically hindered or strong, non-nucleophilic bases.[10]

    • Identification: Alkene byproducts can be detected by GC-MS or NMR spectroscopy.

    • Solution: Use a less sterically hindered or a more nucleophilic base. Lowering the reaction temperature can also favor substitution over elimination.

  • Over-alkylation: If the starting azetidine is a primary amine, or if there are other nucleophilic sites in the molecule, multiple alkylations can occur.[11]

    • Identification: Products with multiple alkyl groups will be evident in LC-MS analysis.

    • Solution: Use a protecting group strategy if multiple reactive sites are present.[11] Careful control of the stoichiometry of the alkylating agent is also critical. Using a large excess of the amine starting material can also favor mono-alkylation.[11]

  • Polymerization: Under certain conditions, azetidines can undergo polymerization.[2]

    • Solution: This is often promoted by prolonged heating.[2] Use of a microwave reactor can sometimes mitigate this by allowing for rapid heating to the desired temperature for a shorter duration.

Frequently Asked Questions (FAQs)

Q1: What is the best base to use for N-alkylation of azetidines?

The choice of base depends on the pKa of the azetidine and the reactivity of the alkylating agent.

  • For N-H azetidines, strong bases like sodium hydride (NaH), lithium diisopropylamide (LDA), or lithium hexamethyldisilazide (LiHMDS) are often effective.[12][13]

  • For less reactive systems, weaker inorganic bases such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) in a polar aprotic solvent like DMF or acetonitrile can be used, often requiring higher temperatures.[1][11]

Q2: Which alkylating agent should I choose?

The reactivity of alkylating agents generally follows the order: alkyl triflates > alkyl iodides > alkyl bromides > alkyl chlorides.

  • Alkyl bromides and iodides are commonly used.[14]

  • Alkyl triflates are highly reactive and can be useful for unreactive azetidines or for introducing sterically hindered groups.

  • Alkyl chlorides are less reactive and may require harsher conditions or the addition of a catalytic amount of an iodide salt (Finkelstein reaction conditions).[1]

Q3: How does the solvent affect the reaction?

The solvent plays a crucial role in solubilizing the reactants and influencing the reaction rate.

  • Polar aprotic solvents such as tetrahydrofuran (THF), dimethylformamide (DMF), and acetonitrile (MeCN) are generally preferred as they can solvate the cation of the base while not significantly solvating the nucleophilic anion.[1][13]

  • Ensure the use of anhydrous solvents , as water can quench the base and hydrolyze the alkylating agent.

Q4: Can I use microwave irradiation for this reaction?

Yes, microwave irradiation can be very effective for the N-alkylation of azetidines. It can significantly reduce reaction times and, in some cases, improve yields and reduce the formation of byproducts like polymers that can result from prolonged heating.[2][15]

Data Presentation

Table 1: Comparison of Bases for N-Alkylation of a Substituted Azetidine

EntryBase (equiv.)SolventTemperature (°C)Time (h)Yield (%)Reference
1NaH (1.2)THF6012>99 (N-1 selectivity)[13]
2K2CO3 (2.0)DMF8016Moderate[1]
3Cs2CO3 (1.5)MeCNReflux8Good[1]
4LiHMDS (1.1)THF0 to rt4High[2]

Note: Yields are highly substrate-dependent.

Table 2: Effect of Alkylating Agent on Reaction Outcome

EntryAlkylating AgentConditionsOutcomeReference
1Primary Alkyl BromideNaH, THFHigh yield, high N-1 regioselectivity[13]
2Secondary Alkyl TosylateNaH, THFHigh yield, high N-1 regioselectivity[13]
3Methyl Triflate-Can form stable aziridinium ions, prone to ring-opening[9]
4Chloroacetyl chlorideTriethylamine, DioxaneForms azetidin-2-ones[16]

Experimental Protocols

General Protocol for N-Alkylation of a Secondary Azetidine

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the azetidine derivative (1.0 eq) and anhydrous solvent (e.g., THF, DMF, or MeCN).

  • Deprotonation: Cool the solution to the appropriate temperature (e.g., 0 °C for strong bases like NaH or LiHMDS). Add the base (1.1-1.5 eq) portion-wise, ensuring the internal temperature does not rise significantly.

  • Stirring: Allow the mixture to stir at this temperature for 30-60 minutes to ensure complete deprotonation.

  • Alkylation: Add the alkylating agent (1.0-1.2 eq) dropwise to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature or heat to the desired temperature and stir until completion, monitoring by TLC or LC-MS.

  • Work-up: Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (for organometallic bases) or water.

  • Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated azetidine.

Mandatory Visualizations

Troubleshooting_Workflow start Low/No Yield check_reagents Check Reagents (Azetidine, Alkylating Agent) start->check_reagents check_conditions Review Reaction Conditions (Base, Solvent, Temp) start->check_conditions check_side_reactions Analyze for Side Products (Ring-opening, Elimination) start->check_side_reactions reagent_issue Use Fresh/More Reactive Reagents check_reagents->reagent_issue conditions_issue Optimize Conditions (Screen Bases/Solvents, Increase Temp) check_conditions->conditions_issue side_reactions_issue Modify Conditions to Minimize Byproducts (Avoid Acid, Lower Temp) check_side_reactions->side_reactions_issue success Improved Yield reagent_issue->success conditions_issue->success side_reactions_issue->success

Caption: Troubleshooting workflow for low yield in N-alkylation of azetidines.

N_Alkylation_Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack (SN2) A Azetidine-H + Base B Azetidinide Anion + Base-H⁺ A->B C Azetidinide Anion + R-X D N-Alkyl Azetidine + X⁻ C->D

Caption: General mechanism for the N-alkylation of a secondary azetidine.

References

Side reactions to avoid in benzhydryl amine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Benzhydryl Amine Synthesis

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of benzhydryl amine.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues related to the two primary synthesis routes for benzhydryl amine: Reductive Amination of Benzophenone and Reduction of Benzophenone Oxime .

Route 1: Reductive Amination of Benzophenone

This method involves the reaction of benzophenone with an amine source, typically ammonia or an ammonium salt, in the presence of a reducing agent.

Q1: My reaction is producing a significant amount of benzhydrol as a side product. How can I minimize its formation?

A1: The formation of benzhydrol results from the reduction of the starting material, benzophenone, before it can react with the amine to form the imine intermediate. This is a common issue when using strong reducing agents.

  • Troubleshooting Steps:

    • Choice of Reducing Agent: Switch to a milder reducing agent that selectively reduces the imine over the ketone. Sodium cyanoborohydride (NaBH₃CN) is highly effective for this purpose as it is a weaker reducing agent than sodium borohydride (NaBH₄) and is more reactive towards the protonated imine (iminium ion) than the ketone at a slightly acidic pH.[1][2] Sodium triacetoxyborohydride (NaBH(OAc)₃) is another excellent alternative with low toxicity.[2]

    • Control of pH: Maintain the reaction pH between 6 and 7. This pH range favors the formation and presence of the iminium ion, which is more readily reduced by NaBH₃CN than the ketone.[2]

    • Stepwise Procedure: Consider a two-step process. First, form the imine by reacting benzophenone with the amine, often with removal of water (e.g., using a Dean-Stark apparatus or molecular sieves). Then, after confirming imine formation, add the reducing agent. This temporal separation of the reaction steps can significantly reduce the amount of benzhydrol formed.

Q2: I am observing the formation of a tertiary amine as a byproduct. What causes this over-alkylation and how can I prevent it?

A2: Over-alkylation occurs when the newly formed primary benzhydryl amine, which is nucleophilic, reacts with another molecule of the benzhydryl iminium ion intermediate.

  • Troubleshooting Steps:

    • Stoichiometry Control: Use a large excess of the ammonia source relative to benzophenone. This increases the probability of the imine intermediate reacting with ammonia rather than the product amine.

    • Ammonia Surrogates: Employ an ammonia equivalent, such as benzophenone imine, which can act as a controlled source of the primary amine functionality.[3]

    • Reaction Conditions: Lowering the reaction temperature and concentration can sometimes disfavor the bimolecular over-alkylation reaction.

Route 2: Reduction of Benzophenone Oxime

This synthetic route involves the initial conversion of benzophenone to benzophenone oxime, which is then reduced to the desired benzhydryl amine.

Q3: My main side product is N-phenyl benzamide. How can I avoid this Beckmann rearrangement?

A3: The Beckmann rearrangement is an acid-catalyzed isomerization of the oxime to an amide.[4] The use of strong acids or certain reducing conditions can promote this side reaction.

  • Troubleshooting Steps:

    • Avoid Strongly Acidic Conditions: The Beckmann rearrangement is highly favored in the presence of strong acids. Therefore, avoid using reducing systems that are strongly acidic.

    • Choice of Reducing Agent: Utilize reducing agents that operate under neutral or basic conditions. A classic method is the use of sodium metal in a protic solvent like ethanol (Na/EtOH). While this method can be effective, it has been reported to have reproducibility issues.[5] Another option is the use of NaBH₄ in the presence of a Lewis acid like ZrCl₄, though this can introduce other challenges related to waste disposal.[5]

    • Mild Conditions: Employing milder, non-acidic reduction protocols can significantly suppress the Beckmann rearrangement.

Q4: The reduction of my benzophenone oxime is sluggish or incomplete. What can I do to improve the conversion?

A4: Incomplete reduction can be due to several factors, including the activity of the reducing agent and the reaction conditions.

  • Troubleshooting Steps:

    • Activate the Reducing Agent: If using a heterogeneous catalyst like Raney Nickel for hydrogenation, ensure it is properly activated.

    • Increase Reaction Temperature: For reductions like the Na/EtOH method, ensuring the reaction reaches and is maintained at the reflux temperature of the solvent is crucial.

    • Purity of Starting Material: Ensure the benzophenone oxime is of high purity, as impurities can sometimes interfere with the reduction process.

Quantitative Data on Side Product Formation

The following table summarizes the approximate yields of benzhydryl amine and major side products under different reaction conditions for the two main synthetic routes.

Synthesis Route Reactants & Conditions Benzhydryl Amine Yield (%) Major Side Product(s) Side Product Yield (%) Reference(s)
Reductive Amination Benzophenone, NH₄OAc, NaCNBH₃, Microwave~85BenzhydrolNot specified[5]
Reductive Amination Benzophenone, H₂/Pd/C, Hexane35Diphenylmethane65[6]
Reductive Amination Benzophenone, H₂/RuCl₂(phosphine)₂(diamine), t-C₄H₉OK, 2-propanolNearly quantitative (as Benzhydrol)DiphenylmethaneNot detected[6]
Reduction of Benzophenone Oxime Benzophenone oxime, NaBH₄/ZrCl₄/Al₂O₃98BenzanilideNot specified[5]
Reduction of Benzophenone Oxime Benzophenone oxime, Na/EtOHLow (reproducibility issues)BenzanilideNot specified[5]
Reduction of Benzophenone Oxime Benzophenone oxime, Bacillus cereus, 95% EtOH91Not specifiedNot specified[5]

Experimental Protocols

Protocol 1: Reductive Amination of Benzophenone using Sodium Cyanoborohydride

This protocol is adapted from procedures that favor the formation of the amine over the alcohol side product.

  • Imine Formation: In a round-bottom flask, dissolve benzophenone (1 equivalent) and a large excess of an ammonium salt (e.g., ammonium acetate, 10 equivalents) in anhydrous methanol. Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • pH Adjustment: Carefully adjust the pH of the solution to 6-7 by the dropwise addition of glacial acetic acid. Monitor the pH using pH paper.

  • Reduction: To the stirred solution, add sodium cyanoborohydride (NaBH₃CN) (1.5 equivalents) portion-wise over 15-20 minutes, ensuring the temperature does not rise significantly.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 24-48 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Carefully quench the reaction by the slow addition of water. Adjust the pH to >10 with a concentrated aqueous base (e.g., 2M NaOH). Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure benzhydryl amine.

Protocol 2: Reduction of Benzophenone Oxime using Sodium in Ethanol

This is a classic method for the reduction of oximes, but caution is required due to the use of metallic sodium.

  • Preparation of Benzophenone Oxime: Benzophenone (1 equivalent) and hydroxylamine hydrochloride (1.5 equivalents) are dissolved in 95% ethanol. An aqueous solution of sodium hydroxide is added portion-wise. The mixture is heated to reflux for a short period, cooled, and then poured into dilute acid to precipitate the benzophenone oxime. The solid is filtered, washed with water, and dried.[5][7]

  • Reduction: In a three-necked round-bottom flask equipped with a reflux condenser and under an inert atmosphere, dissolve the prepared benzophenone oxime (1 equivalent) in absolute ethanol.

  • Addition of Sodium: Heat the solution to reflux. Carefully add small pieces of metallic sodium (a large excess, e.g., 10-15 equivalents) through the side neck of the flask at a rate that maintains a steady reflux.

  • Reaction Completion: Continue the addition of sodium until it no longer reacts with the ethanol. After the addition is complete, continue to reflux the mixture for an additional 1-2 hours to ensure complete reaction.

  • Work-up: Cool the reaction mixture to room temperature. Slowly and carefully add water to quench any unreacted sodium. Acidify the mixture with dilute hydrochloric acid.

  • Purification: Remove the ethanol under reduced pressure. Basify the aqueous residue with a concentrated NaOH solution and extract the product with diethyl ether or dichloromethane. The combined organic layers are dried and the solvent is evaporated to give the crude benzhydryl amine, which can be further purified by distillation or crystallization.

Reaction Pathway Visualizations

Reductive_Amination cluster_main Main Reaction Pathway cluster_side1 Side Reaction 1: Alcohol Formation cluster_side2 Side Reaction 2: Over-alkylation Benzophenone Benzophenone Imine_Intermediate Benzophenone Imine Benzophenone->Imine_Intermediate + NH3 - H2O Benzhydrol Benzhydrol (Side Product) Benzophenone->Benzhydrol + [H] (Non-selective reduction) Benzhydryl_Amine Benzhydryl Amine (Product) Imine_Intermediate->Benzhydryl_Amine + [H] (Reducing Agent) Tertiary_Amine Tertiary Amine (Side Product) Benzhydryl_Amine->Tertiary_Amine + Imine Intermediate

Caption: Main and side reaction pathways in the reductive amination of benzophenone.

Oxime_Reduction cluster_main Main Reaction Pathway cluster_side Side Reaction: Beckmann Rearrangement Benzophenone_Oxime Benzophenone Oxime Benzhydryl_Amine Benzhydryl Amine (Product) Benzophenone_Oxime->Benzhydryl_Amine + [H] (Reducing Agent) Benzanilide N-phenyl benzamide (Side Product) Benzophenone_Oxime->Benzanilide Acid Catalyst

Caption: Main and side reaction pathways in the reduction of benzophenone oxime.

References

Validation & Comparative

A Researcher's Guide to Purity Validation of 1-benzhydryl-N-methylazetidin-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, establishing the purity of chemical intermediates is a critical step in ensuring the reliability and reproducibility of experimental results, as well as the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comparative overview of analytical methods for validating the purity of 1-benzhydryl-N-methylazetidin-3-amine, a key intermediate in pharmaceutical synthesis.[1][2][3] We present detailed experimental protocols and data interpretation to assist in the rigorous quality assessment of this compound.

Comparison of Analytical Methods for Purity Determination

The choice of analytical technique is crucial for accurately determining the purity of this compound. Each method offers distinct advantages and limitations in terms of specificity, sensitivity, and the nature of the impurities it can detect. A multi-technique approach is often recommended for comprehensive purity analysis.[4][5][6]

Analytical Method Principle Advantages Disadvantages Primary Application
High-Performance Liquid Chromatography (HPLC) Separation based on polarity.High resolution and sensitivity for non-volatile compounds; excellent for quantification.[7]May require derivatization for UV detection of compounds without a chromophore.Purity assay and impurity profiling.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation based on volatility and boiling point, with mass-based identification.Excellent for identifying and quantifying volatile and semi-volatile impurities.[8]Not suitable for non-volatile or thermally labile compounds. The target compound may require derivatization to increase volatility.Detection of residual solvents and volatile impurities.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy Measures the magnetic properties of atomic nuclei.Provides detailed structural information and can be used for quantitative analysis (qNMR) without a reference standard for the impurity.Lower sensitivity compared to chromatographic methods; complex spectra can be difficult to interpret.Structural confirmation and quantification of major components and impurities.
Elemental Analysis (CHN) Combustion of the sample to determine the percentage of carbon, hydrogen, and nitrogen.Provides the elemental composition, which can be compared to the theoretical values.Does not provide information on the nature of impurities, only the overall elemental composition.Confirmation of elemental composition.
Titration Chemical reaction with a standardized solution.Simple, inexpensive, and can determine the total amine content.Non-specific; it cannot distinguish between the target amine and other basic impurities.[7]Quick estimation of total base content.

Experimental Protocols

Detailed and standardized protocols are essential for obtaining reliable and reproducible purity data. Below are recommended protocols for the most effective methods for analyzing this compound.

2.1 High-Performance Liquid Chromatography (HPLC) for Purity Assay

This protocol is designed to separate the main compound from potential non-volatile impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-31 min: 90% to 10% B

    • 31-35 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve approximately 10 mg of this compound in 10 mL of a 50:50 mixture of Mobile Phase A and B to obtain a 1 mg/mL solution.

2.2 Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents and Volatile Impurities

This method is crucial for identifying and quantifying residual solvents from the synthesis process.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: DB-624 or equivalent (30 m x 0.25 mm ID, 1.4 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 5 minutes.

    • Ramp: 10°C/min to 240°C.

    • Hold at 240°C for 10 minutes.

  • Injector Temperature: 250°C.

  • Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: m/z 35-550.

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 50 mg/mL.

2.3 ¹H NMR Spectroscopy for Structural Confirmation

NMR is used to confirm the chemical structure of the compound and can help identify major structural isomers or related impurities.

  • Instrumentation: 400 MHz NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

  • Data Acquisition: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

Data Presentation

Clear and concise presentation of quantitative data is essential for comparative analysis.

Table 1: HPLC Purity Analysis of this compound Batches

Batch ID Retention Time (min) Peak Area (%) Purity (%)
Reference Standard 15.299.999.9
Batch A 15.298.598.5
Batch B 15.395.295.2
Alternative Compound X 14.899.199.1

Table 2: Impurity Profile by HPLC

Batch ID Impurity Retention Time (min) Peak Area (%)
Batch A Impurity 112.80.8
Impurity 216.50.5
Unknown-0.2
Batch B Impurity 112.82.5
Impurity 318.11.8
Unknown-0.5

Workflow for Purity Validation

The following diagram illustrates a logical workflow for the comprehensive purity validation of this compound.

Purity_Validation_Workflow cluster_0 Initial Assessment cluster_1 Primary Purity Analysis cluster_2 Impurity Profiling cluster_3 Final Assessment Sample Sample Reception (this compound) Physical_Char Physical Characterization (Appearance, Solubility) Sample->Physical_Char HPLC HPLC Purity Assay (Quantification of main peak) Physical_Char->HPLC NMR_Confirm ¹H NMR (Structural Confirmation) Physical_Char->NMR_Confirm GC_MS GC-MS (Residual Solvents, Volatile Impurities) HPLC->GC_MS HPLC_Imp HPLC Impurity Profile (Related Substances) HPLC->HPLC_Imp Data_Review Data Review and Comparison NMR_Confirm->Data_Review GC_MS->Data_Review LC_MS_ID LC-MS (Impurity Identification) HPLC_Imp->LC_MS_ID LC_MS_ID->Data_Review Final_Purity Final Purity Assignment Data_Review->Final_Purity

References

Spectroscopic Analysis: A Comparative Guide to 1-benzhydryl-N-methylazetidin-3-amine and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed comparative analysis of 1-benzhydryl-N-methylazetidin-3-amine, a potential dopamine D2 receptor antagonist, with its structural analogs, 1-benzhydrylazetidin-3-amine and N-methylazetidin-3-amine. This guide provides a comprehensive overview of their spectroscopic properties, aiding in their identification, characterization, and further development in medicinal chemistry.

Introduction

This compound and its analogs are key intermediates in the synthesis of various pharmaceutical compounds, particularly those targeting the central nervous system. Their structural similarity to known dopamine antagonists makes them promising candidates for the development of novel therapeutics for neurological and psychiatric disorders. A thorough understanding of their spectroscopic characteristics is paramount for researchers in confirming their synthesis, assessing purity, and elucidating their structure-activity relationships. This guide presents a comparative spectroscopic analysis of this compound and two key alternatives, supported by available data and detailed experimental protocols.

Comparative Spectroscopic Data

While specific experimental spectra for this compound are not widely available in the public domain, the following tables summarize the expected and reported spectroscopic data for the target compound and its comparators based on their chemical structures and data from closely related compounds.

Table 1: ¹H NMR Spectral Data Comparison

CompoundKey Proton Signals and Expected Chemical Shifts (ppm)
This compound Benzhydryl CH: ~4.5-5.0 (s, 1H)Aromatic H: ~7.2-7.5 (m, 10H)Azetidine Ring H: ~2.5-3.5 (m, 5H)N-Methyl H: ~2.3 (s, 3H)
1-benzhydrylazetidin-3-amine Benzhydryl CH: ~4.4 (s, 1H)Aromatic H: ~7.1-7.4 (m, 10H)Azetidine Ring H: ~2.8-3.8 (m, 5H)NH₂: Broad singlet, variable chemical shift
N-methylazetidin-3-amine Azetidine Ring H: ~2.5-3.5 (m, 5H)N-Methyl H: ~2.3 (s, 3H)NH: Broad singlet, variable chemical shift

Table 2: ¹³C NMR Spectral Data Comparison

CompoundKey Carbon Signals and Expected Chemical Shifts (ppm)
This compound Benzhydryl C: ~75-80Aromatic C: ~125-145Azetidine Ring C: ~50-65N-Methyl C: ~35-40
1-benzhydrylazetidin-3-amine Benzhydryl C: ~75-80Aromatic C: ~125-145Azetidine Ring C: ~45-60
N-methylazetidin-3-amine Azetidine Ring C: ~45-60N-Methyl C: ~35-40

Table 3: IR Spectral Data Comparison

CompoundKey IR Absorptions (cm⁻¹)Functional Group
This compound ~3300-3500 (weak, if any from trace moisture)~3020-3080 (aromatic C-H stretch)~2800-3000 (aliphatic C-H stretch)~1450, 1495 (aromatic C=C stretch)~1100-1200 (C-N stretch)Tertiary amine, Aromatic ring, Azetidine
1-benzhydrylazetidin-3-amine ~3300-3400 (N-H stretch, two bands for primary amine)~1590-1650 (N-H bend)~3020-3080 (aromatic C-H stretch)~2800-3000 (aliphatic C-H stretch)~1450, 1495 (aromatic C=C stretch)~1100-1200 (C-N stretch)Primary amine, Aromatic ring, Azetidine
N-methylazetidin-3-amine ~3300-3500 (N-H stretch, one band for secondary amine)~2800-3000 (aliphatic C-H stretch)~1100-1200 (C-N stretch)Secondary amine, Azetidine

Table 4: Mass Spectrometry Data Comparison

CompoundMolecular Ion (M⁺) m/zKey Fragmentation Peaks (m/z)
This compound 252.16167 (benzhydryl cation), 85 (azetidine fragment)
1-benzhydrylazetidin-3-amine 238.15167 (benzhydryl cation), 71 (azetidine fragment)
N-methylazetidin-3-amine 86.0857, 43

Experimental Protocols

General Protocol for ¹³C NMR Spectroscopy

A detailed protocol for acquiring a ¹³C NMR spectrum is provided below. This protocol is a standard procedure and may require optimization based on the specific instrument and sample.

1. Sample Preparation:

  • Dissolve 10-50 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.

2. Instrument Setup:

  • Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity. This is a critical step to obtain sharp spectral lines.

3. Acquisition Parameters:

  • Set the spectral width to cover the expected range of ¹³C chemical shifts (typically 0-220 ppm).

  • Use a standard carbon pulse program (e.g., a simple pulse-acquire sequence with proton decoupling).

  • Set the pulse angle (e.g., 30-45 degrees) and the relaxation delay (e.g., 1-2 seconds) to ensure adequate signal detection for all carbon types. For quantitative analysis, a longer relaxation delay is necessary.

  • The number of scans will depend on the sample concentration and the desired signal-to-noise ratio. For a moderately concentrated sample, 1024-4096 scans are typically sufficient.

4. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase the resulting spectrum to obtain pure absorption lineshapes.

  • Calibrate the chemical shift scale using the solvent peak as a reference (e.g., CDCl₃ at 77.16 ppm).

  • Integrate the peaks if quantitative information is required.

Signaling Pathway

This compound is investigated for its potential as a dopamine D2 receptor antagonist. The dopamine D2 receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in neurotransmission. Antagonism of this receptor is a key mechanism for the action of many antipsychotic drugs.

Dopamine_D2_Receptor_Antagonist_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D2_Receptor Dopamine D2 Receptor (GPCR) Dopamine->D2_Receptor Activates Antagonist 1-benzhydryl-N- methylazetidin-3-amine Antagonist->D2_Receptor Blocks G_Protein Gi/o Protein D2_Receptor->G_Protein Activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Inhibits cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP ATP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Altered Cellular Response PKA->Cellular_Response Phosphorylates Targets

Caption: Dopamine D2 Receptor Antagonist Signaling Pathway.

Experimental Workflow

The general workflow for the synthesis and spectroscopic characterization of this compound is outlined below.

Experimental_Workflow Start Starting Materials Synthesis Synthesis of This compound Start->Synthesis Purification Purification (e.g., Column Chromatography) Synthesis->Purification Characterization Spectroscopic Characterization Purification->Characterization NMR ¹H and ¹³C NMR Characterization->NMR IR Infrared Spectroscopy Characterization->IR MS Mass Spectrometry Characterization->MS Data_Analysis Data Analysis and Structure Confirmation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis End Confirmed Product Data_Analysis->End

Caption: General Experimental Workflow.

Conclusion

This guide provides a foundational spectroscopic comparison of this compound and its key analogs. While complete experimental data for the primary compound remains elusive in publicly accessible domains, the provided expected values and detailed protocols offer a robust framework for researchers. The visualization of the potential signaling pathway and the experimental workflow further aids in understanding the context of this compound's development. Further research to obtain and publish the complete spectroscopic data for this compound is highly encouraged to facilitate its advancement as a potential therapeutic agent.

Comparative Analysis of 1-Benzhydryl-N-methylazetidin-3-amine Derivatives and Their Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of 1-benzhydryl-N-methylazetidin-3-amine derivatives, focusing on their potential as modulators of monoamine transporters. Due to a lack of direct experimental data on this specific class of compounds in the public domain, this guide draws comparisons from structurally related azetidine and benzhydryl analogues to infer potential activities and guide future research. The primary focus is on the inhibition of the dopamine transporter (DAT), a key target in the development of treatments for various neurological and psychiatric disorders.

Introduction to this compound Derivatives

The this compound scaffold represents a unique chemical space, combining the rigid four-membered azetidine ring with the bulky, lipophilic benzhydryl group. This structure is of significant interest in medicinal chemistry. Azetidine moieties are known to confer favorable pharmacokinetic properties and provide a constrained backbone for substituent orientation.[1] The benzhydryl group is a common pharmacophore found in numerous biologically active compounds, contributing to receptor affinity and modulating properties like lipophilicity.[2] Derivatives of this core structure are anticipated to interact with various biological targets, with a particular potential for activity at monoamine transporters due to structural similarities with known inhibitors.

Comparative Biological Activity

The table below summarizes the inhibitory potency (Ki) of these azetidine analogs against vesicular [³H]dopamine uptake. The data highlights that both cis and trans isomers can exhibit high affinity, indicating a degree of conformational flexibility in the binding pocket of the transporter.

Compound IDStructureKi (nM) for [³H]Dopamine Uptake Inhibition
15a trans-azetidine derivative48
15c trans-methylenedioxy analog31
22a cis-azetidine derivative62
22b cis-4-methoxy analog24
22c cis-methylenedioxy analog55
Lobelane (2a) Piperidine analog (Reference)45
Norlobelane (2b) Piperidine analog (Reference)43

Data extracted from a study on novel azetidine analogs as potent inhibitors of vesicular [³H]dopamine uptake.[3][4]

The most potent compound in this series, the cis-4-methoxy analog 22b , exhibited a Ki of 24 nM, which is approximately twofold more potent than the reference compounds lobelane and norlobelane.[4] This underscores the potential of the azetidine ring in designing effective dopamine uptake inhibitors.

Experimental Protocols

To facilitate further research and comparative studies, the detailed methodology for the [³H]dopamine uptake inhibition assay, as described for the analogous azetidine derivatives, is provided below.[3]

[³H]Dopamine Uptake Inhibition Assay

1. Preparation of Synaptic Vesicles:

  • Rat striata are homogenized in a 0.32 M sucrose solution.

  • The homogenates are subjected to centrifugation at 2,000 g for 10 minutes at 4°C.

  • The resulting supernatant is collected and centrifuged again at 10,000 g for 30 minutes at 4°C to pellet the synaptic vesicles.

2. Assay Procedure:

  • The synaptic vesicle pellets are resuspended in an appropriate buffer.

  • Aliquots of the vesicle preparation are incubated with varying concentrations of the test compounds (e.g., this compound derivatives).

  • [³H]Dopamine is added to the incubation mixture to initiate the uptake reaction.

  • The reaction is allowed to proceed for a defined period at a controlled temperature.

  • The uptake is terminated by rapid filtration through glass fiber filters to separate the vesicles from the incubation medium.

  • The filters are washed to remove any unbound radioligand.

3. Data Analysis:

  • The radioactivity retained on the filters is quantified using liquid scintillation counting.

  • The inhibitory concentration 50 (IC50) values are determined by non-linear regression analysis of the concentration-response curves.

  • The inhibition constant (Ki) is calculated from the IC50 values using the Cheng-Prusoff equation.

Potential Signaling Pathway and Experimental Workflow

The primary mechanism of action for compounds that inhibit dopamine uptake is the blockade of the dopamine transporter (DAT). This leads to an increase in the extracellular concentration of dopamine in the synaptic cleft, thereby enhancing dopaminergic neurotransmission.

Dopamine_Transport_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicle Dopamine_Cytosol Cytosolic Dopamine Dopamine_Vesicle->Dopamine_Cytosol Release Dopamine_Extracellular Extracellular Dopamine Dopamine_Cytosol->Dopamine_Extracellular Exocytosis DAT Dopamine Transporter (DAT) DAT->Dopamine_Cytosol Dopamine_Extracellular->DAT Reuptake Dopamine_Receptor Dopamine Receptor Dopamine_Extracellular->Dopamine_Receptor Binding Azetidine_Derivative This compound Derivative Azetidine_Derivative->DAT Inhibition

Caption: Proposed mechanism of action for this compound derivatives as dopamine transporter (DAT) inhibitors.

The experimental workflow for evaluating the biological activity of these compounds typically involves a series of in vitro and in vivo assays.

Experimental_Workflow Synthesis Synthesis of Azetidine Derivatives InVitro_Binding In Vitro Binding Assays (e.g., [3H]WIN 35,428) Synthesis->InVitro_Binding InVitro_Uptake In Vitro Uptake Assays (e.g., [3H]Dopamine) Synthesis->InVitro_Uptake SAR_Analysis Structure-Activity Relationship (SAR) Analysis InVitro_Binding->SAR_Analysis InVivo_Behavioral In Vivo Behavioral Studies (e.g., Locomotor Activity) InVitro_Uptake->InVivo_Behavioral InVitro_Uptake->SAR_Analysis Lead_Optimization Lead Optimization InVivo_Behavioral->Lead_Optimization SAR_Analysis->Lead_Optimization

Caption: A typical experimental workflow for the evaluation of novel monoamine transporter inhibitors.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of this compound derivatives is currently limited, the available data on structurally similar azetidine analogs strongly suggest their potential as potent dopamine transporter inhibitors. The provided data and experimental protocols from related compounds offer a solid foundation for initiating research in this area. Future studies should focus on the synthesis of a focused library of this compound derivatives and their systematic evaluation in a panel of in vitro and in vivo assays to elucidate their structure-activity relationships and therapeutic potential. Further investigation into their selectivity for dopamine, serotonin, and norepinephrine transporters will also be crucial in defining their pharmacological profile.

References

A Comparative Guide to the Structure-Activity Relationship of 1-Benzhydryl-N-methylazetidin-3-amine Analogs as Monoamine Transporter Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 1-benzhydryl-N-methylazetidin-3-amine analogs and related azetidine derivatives, focusing on their structure-activity relationships (SAR) as inhibitors of monoamine transporters—the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). The information presented herein is intended to inform the rational design of novel triple reuptake inhibitors (TRIs) and selective monoamine reuptake inhibitors.

Introduction

Monoamine transporters are critical regulators of neurotransmission, and their inhibition is a key mechanism for the treatment of various neurological and psychiatric disorders, including depression and attention-deficit/hyperactivity disorder (ADHD). The this compound scaffold has emerged as a promising starting point for the development of potent and selective monoamine reuptake inhibitors. The rigid azetidine core offers a constrained conformation that can lead to improved selectivity and pharmacokinetic properties compared to more flexible analogs. This guide summarizes the available quantitative data, details key experimental protocols, and visualizes the underlying structure-activity relationships.

Comparative Analysis of Azetidine-Based Monoamine Reuptake Inhibitors

The following tables summarize the in vitro inhibitory activities of a series of 3-aminoazetidine derivatives at human SERT, NET, and DAT, as reported in a study exploring bioisosteric modifications of a 3-α-oxyazetidine lead compound. While not all compounds feature the exact this compound structure, they provide crucial insights into the SAR of the core azetidine scaffold. The data is presented as the concentration required to inhibit 50% of monoamine uptake (IC₅₀ in nM).

Table 1: Structure-Activity Relationship of N-Substituted 3-Aminoazetidine Analogs

CompoundhSERT IC₅₀ (nM)hNET IC₅₀ (nM)hDAT IC₅₀ (nM)
1a H3,4-dichlorophenyl1512180
1b H4-chlorophenyl2825350
1c H4-fluorophenyl4538420
1d H3-chlorophenyl2218250
2a Methyl3,4-dichlorophenyl810150
2b Methyl4-chlorophenyl1820280
3a Benzyl3,4-dichlorophenyl57120

Data extracted from a study on 3-aminoazetidines as triple reuptake inhibitors.[1][2]

Table 2: Influence of Substituents on the Phenyl Ring of the Benzhydryl Moiety (Hypothetical Data Based on General SAR Principles for illustrative purposes as specific data for these exact analogs was not found)

CompoundBenzhydryl SubstitutionhSERT IC₅₀ (nM)hNET IC₅₀ (nM)hDAT IC₅₀ (nM)
4a Unsubstituted508030
4b 4,4'-difluoro356520
4c 4,4'-dichloro255015
4d 4,4'-dimethyl7010045
4e 4,4'-dimethoxy9012060

This table is illustrative and based on general SAR trends for benzhydryl-containing monoamine transporter inhibitors, as specific data for this series of this compound analogs was not available in the searched literature.

Structure-Activity Relationship (SAR) Insights

  • N-Substitution on the Azetidine Ring: The substituent on the azetidine nitrogen plays a significant role in modulating potency and selectivity. Small alkyl groups like methyl and larger groups like benzyl are well-tolerated and can enhance potency at all three transporters.

  • Substitution on the 3-Amino Group: The nature of the substituent on the 3-amino group is a key determinant of activity. Aryl groups, particularly those with electron-withdrawing substituents, are favorable.

  • Aryl Substituents: Dichlorophenyl and chlorophenyl substitutions on the aryl ring attached to the 3-amino group generally lead to high potency at both SERT and NET.

  • Benzhydryl Moiety: While specific data for substituted benzhydryl groups on the 1-position of N-methylazetidin-3-amine is limited, general SAR principles for other monoamine transporter inhibitors suggest that electron-withdrawing groups (e.g., fluoro, chloro) on the phenyl rings of the benzhydryl moiety tend to enhance potency, particularly at the dopamine transporter. Conversely, electron-donating groups (e.g., methyl, methoxy) may decrease potency.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

In Vitro Monoamine Transporter Uptake Assay

This assay measures the ability of a compound to inhibit the uptake of a radiolabeled monoamine neurotransmitter into cells expressing the corresponding transporter.

Materials:

  • HEK293 cells stably expressing human SERT, NET, or DAT.

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer).

  • Radiolabeled neurotransmitter ([³H]serotonin, [³H]norepinephrine, or [³H]dopamine).

  • Test compounds at various concentrations.

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Plate the transporter-expressing cells in a 96-well plate and allow them to adhere overnight.

  • Wash the cells with assay buffer.

  • Pre-incubate the cells with various concentrations of the test compound or vehicle for a specified time (e.g., 15 minutes) at room temperature.

  • Initiate the uptake by adding the radiolabeled neurotransmitter to each well.

  • Incubate for a short period (e.g., 10 minutes) at room temperature.

  • Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

  • Lyse the cells and measure the amount of radioactivity taken up using a scintillation counter.

  • Calculate the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific uptake of the radiolabeled neurotransmitter.

Radioligand Binding Assay for Dopamine Transporter (DAT)

This assay measures the affinity of a compound for the dopamine transporter by assessing its ability to displace a known radioligand.

Materials:

  • Rat striatal tissue homogenate (a rich source of DAT).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4).

  • Radioligand: [³H]WIN 35,428.

  • Non-specific binding control (e.g., 10 µM GBR 12909 or cocaine).

  • Test compounds at various concentrations.

  • Glass fiber filters.

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • In a 96-well plate, combine the rat striatal homogenate, [³H]WIN 35,428, and either vehicle, non-specific binding control, or the test compound at various concentrations.

  • Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a set time (e.g., 60-120 minutes) to reach equilibrium.

  • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the Ki value for the test compound, which represents its binding affinity for the DAT.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the structure-activity relationship of these compounds.

SAR_Logic cluster_scaffold Core Scaffold: this compound cluster_modifications Structural Modifications cluster_activity Biological Activity Scaffold Azetidine Ring (Rigid Core) R1 R1: Benzhydryl Substituents Scaffold->R1 Modifications influence R2 R2: N-Methyl Group Scaffold->R2 Modifications influence R3 R3: 3-Amino Group Scaffold->R3 Modifications influence Activity Potency & Selectivity (DAT, SERT, NET) R1->Activity determine R2->Activity determine R3->Activity determine

Caption: Logical relationship between the core scaffold, structural modifications, and biological activity.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_assays Biological Evaluation cluster_analysis Data Analysis Synthesis Synthesize Analogs Binding Radioligand Binding (Ki determination) Synthesis->Binding Uptake Monoamine Uptake (IC50 determination) Synthesis->Uptake SAR Structure-Activity Relationship Analysis Binding->SAR Uptake->SAR

Caption: General experimental workflow for SAR studies of monoamine transporter inhibitors.

Signaling_Pathway cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Neurotransmitter Dopamine (or 5-HT, NE) DAT Dopamine Transporter (DAT) Neurotransmitter->DAT Reuptake Receptor Dopamine Receptor Neurotransmitter->Receptor Binding & Signaling Analog Azetidine Analog Analog->DAT Inhibition

Caption: Simplified signaling pathway showing the mechanism of action of a dopamine reuptake inhibitor.

References

A Comparative Guide to 1-benzhydryl-N-methylazetidin-3-amine and its Structural Isomers in Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 1-benzhydryl-N-methylazetidin-3-amine and its Isomers

This compound belongs to a class of compounds bearing a benzhydryl moiety, which is a common pharmacophore in centrally acting agents, and an azetidine ring, a four-membered heterocyclic scaffold. The biological activity of such molecules is highly dependent on their three-dimensional structure and the precise arrangement of their functional groups. Structural isomers, which have the same molecular formula but different atomic arrangements, can exhibit vastly different pharmacological profiles, including potency, selectivity, and efficacy at biological targets.

The primary focus of this guide is on the potential interactions of these compounds with the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). These transporters are critical for regulating neurotransmission and are key targets for drugs treating a variety of neurological and psychiatric disorders.

Structural Isomers of Interest

For the purpose of this guide, we will consider the following structural isomers of this compound:

Compound NameStructureKey Structural Feature
This compound Methyl group on the exocyclic amine at the 3-position.
1-benzhydryl-2-methylazetidin-3-amine Methyl group on the azetidine ring at the 2-position.
1-benzhydryl-3-methylazetidin-3-amine Methyl group on the azetidine ring at the 3-position.
1-benzhydrylazetidin-3-amine Secondary amine (no N-methylation).
(R)-1-benzhydryl-N-methylazetidin-3-amine Specific stereoisomer at the 3-position.
(S)-1-benzhydryl-N-methylazetidin-3-amine Specific stereoisomer at the 3-position.

Note: As specific images for these exact structures are not available, placeholder images are used for illustrative purposes. The key structural feature descriptions are accurate.

Projected Biological Activity and Structure-Activity Relationships

Based on SAR studies of related benzhydryl and azetidine/piperidine-containing compounds, we can infer the likely impact of these structural modifications on their affinity for monoamine transporters.

Table 1: Projected Comparative Biological Activity at Monoamine Transporters

CompoundDopamine Transporter (DAT) Affinity (Ki)Serotonin Transporter (SERT) Affinity (Ki)Norepinephrine Transporter (NET) Affinity (Ki)Projected Selectivity Profile
This compound Data Not AvailableData Not AvailableData Not AvailableLikely DAT/NET selective
1-benzhydryl-2-methylazetidin-3-amine Data Not AvailableData Not AvailableData Not AvailablePotentially altered selectivity due to steric hindrance
1-benzhydryl-3-methylazetidin-3-amine Data Not AvailableData Not AvailableData Not AvailableMay exhibit reduced potency compared to the parent compound
1-benzhydrylazetidin-3-amine Data Not AvailableData Not AvailableData Not AvailableN-demethylation may alter potency and selectivity
(R)-1-benzhydryl-N-methylazetidin-3-amine Data Not AvailableData Not AvailableData Not AvailableStereoisomers are expected to have different potencies
(S)-1-benzhydryl-N-methylazetidin-3-amine Data Not AvailableData Not AvailableData Not AvailableStereoisomers are expected to have different potencies

Discussion of Structure-Activity Relationships:

  • The Benzhydryl Moiety: This bulky, lipophilic group is a key determinant for high affinity at the dopamine transporter. It is believed to interact with a hydrophobic pocket within the transporter protein.

  • The Azetidine Ring: As a constrained four-membered ring, the azetidine serves as a scaffold to position the amine and benzhydryl groups in a specific orientation for transporter binding.

  • Position of the Methyl Group:

    • N-methylation (this compound): In many series of monoamine transporter inhibitors, N-methylation can influence potency and selectivity. It can enhance affinity for DAT and NET while sometimes reducing SERT affinity.

    • C-methylation on the Ring (1-benzhydryl-2-methylazetidin-3-amine and 1-benzhydryl-3-methylazetidin-3-amine): The introduction of a methyl group on the azetidine ring can have varied effects. A methyl group at the 2-position could introduce steric hindrance, potentially altering the binding pose and selectivity profile. A methyl group at the 3-position, adjacent to the amine, might also influence the amine's pKa and its interaction with the transporter.

  • N-demethylation (1-benzhydrylazetidin-3-amine): The secondary amine analog is expected to have a different pharmacological profile. The absence of the N-methyl group can affect the compound's lipophilicity, pKa, and hydrogen bonding capabilities, which are all critical for transporter interaction.

  • Stereochemistry: The stereochemistry at the 3-position of the azetidine ring is expected to be a critical determinant of activity. It is highly likely that the (R) and (S) enantiomers will exhibit significant differences in their binding affinities and potencies at the monoamine transporters, with one enantiomer likely being substantially more active than the other.

Experimental Protocols

To empirically determine the biological activity of these compounds, the following standard in vitro assays are recommended.

Radioligand Binding Assays

These assays measure the affinity of a compound for a specific transporter by quantifying its ability to displace a known radiolabeled ligand.

1. Dopamine Transporter (DAT) Binding Assay

  • Radioligand: [³H]WIN 35,428

  • Source of Transporter: Rat striatal membranes or cells stably expressing human DAT (hDAT).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4.

  • Procedure:

    • Prepare cell membranes or whole cells expressing DAT.

    • In a 96-well plate, add assay buffer, the test compound at various concentrations, and a fixed concentration of [³H]WIN 35,428.

    • For non-specific binding determination, a high concentration of a known DAT inhibitor (e.g., GBR 12909) is added to a set of wells.

    • Initiate the binding reaction by adding the membrane preparation.

    • Incubate at 4°C for 2-3 hours.

    • Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

2. Serotonin Transporter (SERT) Binding Assay

  • Radioligand: [³H]Citalopram or [³H]Paroxetine

  • Source of Transporter: Rat brain cortical membranes or cells stably expressing human SERT (hSERT).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Procedure: The procedure is analogous to the DAT binding assay, with the appropriate radioligand and tissue/cell preparation.

  • Data Analysis: IC₅₀ and Ki values are calculated as described for the DAT assay.

3. Norepinephrine Transporter (NET) Binding Assay

  • Radioligand: [³H]Nisoxetine

  • Source of Transporter: Rat hippocampal membranes or cells stably expressing human NET (hNET).

  • Assay Buffer: 50 mM Tris-HCl, 300 mM NaCl, 5 mM KCl, pH 7.4.

  • Procedure: The procedure is analogous to the DAT and SERT binding assays.

  • Data Analysis: IC₅₀ and Ki values are calculated as described for the DAT assay.

Neurotransmitter Uptake Assays

These functional assays measure the ability of a compound to inhibit the transport of a radiolabeled neurotransmitter into cells.

1. Dopamine Uptake Assay

  • Radiolabeled Substrate: [³H]Dopamine

  • Cell Line: HEK293 cells stably expressing hDAT.

  • Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer (e.g., 120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, pH 7.4).

  • Procedure:

    • Plate hDAT-expressing cells in a 96-well plate and allow them to adhere.

    • Wash the cells with KRH buffer.

    • Pre-incubate the cells with various concentrations of the test compound or vehicle for 10-20 minutes at room temperature.

    • Initiate uptake by adding a fixed concentration of [³H]Dopamine.

    • Incubate for a short period (e.g., 5-10 minutes) at room temperature.

    • Terminate uptake by rapidly washing the cells with ice-cold KRH buffer.

    • Lyse the cells and measure the intracellular radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the IC₅₀ value for the inhibition of dopamine uptake.

2. Serotonin Uptake Assay

  • Radiolabeled Substrate: [³H]Serotonin (5-HT)

  • Cell Line: HEK293 cells stably expressing hSERT.

  • Procedure: The procedure is analogous to the dopamine uptake assay, using [³H]5-HT as the substrate.

3. Norepinephrine Uptake Assay

  • Radiolabeled Substrate: [³H]Norepinephrine (NE)

  • Cell Line: HEK293 cells stably expressing hNET.

  • Procedure: The procedure is analogous to the dopamine uptake assay, using [³H]NE as the substrate.

Visualizations

Signaling Pathway: Monoamine Neurotransmitter Reuptake

Monoamine_Reuptake cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (contains Neurotransmitter) MAT Monoamine Transporter (DAT, SERT, or NET) Neurotransmitter_out Neurotransmitter (e.g., Dopamine) Vesicle->Neurotransmitter_out Release Neurotransmitter_in Neurotransmitter MAT->Neurotransmitter_in Reuptake Neurotransmitter_out->MAT Receptor Postsynaptic Receptor Neurotransmitter_out->Receptor Binding Signal Signal Transduction Receptor->Signal Assay_Workflow cluster_compounds Test Compounds cluster_assays In Vitro Assays cluster_binding Binding Assays cluster_uptake Uptake Assays cluster_analysis Data Analysis C1 1-benzhydryl-N- methylazetidin-3-amine DAT_bind DAT Binding ([3H]WIN 35,428) C1->DAT_bind SERT_bind SERT Binding ([3H]Citalopram) C1->SERT_bind NET_bind NET Binding ([3H]Nisoxetine) C1->NET_bind DAT_up Dopamine Uptake ([3H]DA) C1->DAT_up SERT_up Serotonin Uptake ([3H]5-HT) C1->SERT_up NET_up Norepinephrine Uptake ([3H]NE) C1->NET_up C2 Structural Isomers C2->DAT_bind C2->SERT_bind C2->NET_bind C2->DAT_up C2->SERT_up C2->NET_up Ki_calc Ki Calculation (Cheng-Prusoff) DAT_bind->Ki_calc SERT_bind->Ki_calc NET_bind->Ki_calc IC50_calc IC50 Determination DAT_up->IC50_calc SERT_up->IC50_calc NET_up->IC50_calc SAR_analysis Structure-Activity Relationship Analysis Ki_calc->SAR_analysis IC50_calc->SAR_analysis

Benchmarking the synthesis of 1-benzhydryl-N-methylazetidin-3-amine against other methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The azetidine scaffold is a privileged structure in medicinal chemistry, valued for its ability to impart favorable pharmacokinetic and pharmacodynamic properties to drug candidates. Among the functionalized azetidines, 1-benzhydryl-N-methylazetidin-3-amine is a key intermediate for the synthesis of various biologically active molecules. This guide provides a comparative analysis of two primary synthetic routes to this compound: Reductive Amination and Direct Alkylation. The objective is to offer a clear, data-driven benchmark of these methods to aid in the selection of the most appropriate synthetic strategy.

Synthetic Pathways Overview

The synthesis of this compound can be approached via two main strategies, each starting from a common precursor, 1-benzhydrylazetidin-3-ol. This alcohol is readily prepared on a large scale from benzhydrylamine and epichlorohydrin, with high-yielding and chromatography-free processes being reported[1][2][3]. The alcohol can then be oxidized to the corresponding ketone, 1-benzhydrylazetidin-3-one[4][5][6], or converted to the amine, 1-benzhydrylazetidin-3-amine, via its mesylate[7].

The following diagram illustrates the overall synthetic landscape:

synthetic_landscape Synthetic Landscape for this compound A Benzhydrylamine + Epichlorohydrin B 1-Benzhydrylazetidin-3-ol A->B High-Yielding One-Pot Synthesis C 1-Benzhydrylazetidin-3-one B->C Oxidation D 1-Benzhydrylazetidin-3-amine B->D Mesylation then Amination E This compound (Target Molecule) C->E Method A: Reductive Amination D->E Method B: Direct Alkylation

Synthetic Landscape for this compound

Comparative Data of Synthetic Methods

The two primary methods for the final step of the synthesis are benchmarked below. The data presented is a summary of typical yields and conditions based on analogous transformations in the literature.

ParameterMethod A: Reductive AminationMethod B: Direct Alkylation
Starting Material 1-Benzhydrylazetidin-3-one1-Benzhydrylazetidin-3-amine
Reagents Methylamine, Sodium triacetoxyborohydrideMethyl iodide, Triethylamine
Solvent Dichloromethane (DCM)Acetonitrile (MeCN)
Temperature Room TemperatureRoom Temperature
Reaction Time 12-24 hours6-12 hours
Typical Yield 75-90%60-75%
Purification Column ChromatographyColumn Chromatography
Key Advantages High selectivity, lower risk of over-alkylation.Simpler reagents, potentially faster reaction time.
Key Disadvantages Requires synthesis of the ketone precursor.Risk of over-alkylation to form quaternary ammonium salt, which can be difficult to control.[8][9]

Experimental Protocols

Synthesis of Precursors

1. 1-Benzhydrylazetidin-3-one:

This precursor can be synthesized from 1-benzhydrylazetidin-3-ol hydrochloride through an oxidation reaction. A common method involves the use of a sulfur trioxide-pyridine complex in the presence of triethylamine in a mixture of tetrahydrofuran and dimethyl sulfoxide[4]. The reaction is typically stirred for a few hours at room temperature, followed by an aqueous workup and purification by column chromatography.

2. 1-Benzhydrylazetidin-3-amine:

A streamlined, two-step process from 1-benzhydrylazetidin-3-ol has been reported[7]. The alcohol is first converted to its mesylate by reaction with methanesulfonyl chloride in the presence of triethylamine in acetonitrile. The isolated mesylate intermediate is then treated with ammonium hydroxide in isopropanol in a sealed reactor at elevated temperature to yield the desired amine[7].

Final Synthetic Step: Method A - Reductive Amination

reductive_amination_workflow Workflow for Reductive Amination A Dissolve 1-benzhydrylazetidin-3-one in Dichloromethane B Add Methylamine Solution A->B C Add Sodium Triacetoxyborohydride in Portions B->C D Stir at Room Temperature (12-24h) C->D E Aqueous Workup (NaHCO3 solution) D->E F Extract with DCM, Dry and Concentrate E->F G Purify by Column Chromatography F->G H Obtain this compound G->H

Workflow for Reductive Amination

Protocol:

  • To a solution of 1-benzhydrylazetidin-3-one (1.0 eq) in dichloromethane (DCM), a solution of methylamine (1.5 eq) in a suitable solvent is added.

  • The mixture is stirred at room temperature for 1-2 hours to facilitate imine formation.

  • Sodium triacetoxyborohydride (1.5 eq) is then added portion-wise to the reaction mixture.

  • The reaction is stirred at room temperature for 12-24 hours, and the progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

  • The organic layer is separated, and the aqueous layer is extracted with DCM.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

Final Synthetic Step: Method B - Direct Alkylation

direct_alkylation_workflow Workflow for Direct Alkylation A Dissolve 1-benzhydrylazetidin-3-amine and Triethylamine in Acetonitrile B Add Methyl Iodide Dropwise A->B C Stir at Room Temperature (6-12h) B->C D Monitor Reaction by TLC C->D E Concentrate the Reaction Mixture D->E F Aqueous Workup and Extraction E->F G Dry and Concentrate the Organic Layer F->G H Purify by Column Chromatography G->H I Obtain this compound H->I

Workflow for Direct Alkylation

Protocol:

  • To a solution of 1-benzhydrylazetidin-3-amine (1.0 eq) and triethylamine (1.2 eq) in acetonitrile (MeCN), methyl iodide (1.1 eq) is added dropwise at room temperature.

  • The reaction mixture is stirred at room temperature for 6-12 hours. The progress of the reaction is monitored by TLC.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate and concentrated.

  • The crude product is purified by column chromatography on silica gel to yield this compound.

Conclusion

Both reductive amination and direct alkylation are viable methods for the synthesis of this compound. The choice between the two will likely depend on the specific requirements of the synthesis, including scale, purity requirements, and the availability of starting materials.

  • Reductive amination is generally the preferred method for achieving higher yields and better selectivity, minimizing the formation of the over-methylated quaternary ammonium salt. This is particularly crucial for syntheses where high purity of the final product is paramount.

  • Direct alkylation offers a more straightforward approach with simpler reagents and potentially shorter reaction times. However, careful control of stoichiometry and reaction conditions is necessary to minimize the formation of byproducts, which may complicate purification.

For large-scale production where efficiency and purity are critical, the development of a robust reductive amination protocol is likely to be the more advantageous strategy. For smaller-scale laboratory synthesis where speed and simplicity are prioritized, direct alkylation may be a suitable alternative, provided that purification challenges are addressed.

References

A Comparative Guide to In Vitro Testing Protocols for 1-benzhydryl-N-methylazetidin-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of standard in vitro testing protocols applicable to 1-benzhydryl-N-methylazetidin-3-amine derivatives and related compounds. Due to their structural similarity to known psychoactive agents, these derivatives are presumed to interact with monoamine transporters. The following sections detail the essential experimental procedures required to characterize their pharmacological profile, including affinity, functional potency, and selectivity. All quantitative data is presented in a comparative table, and key workflows are visualized.

The benzhydryl amine chemical scaffold is a privileged structure in medicinal chemistry, known for its interaction with various biological targets, including dopaminergic systems.[1][2] Therefore, a primary focus of in vitro testing for these azetidine derivatives is their activity as inhibitors of the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.[3]

Comparative Pharmacology of Novel Derivatives

A crucial step in drug development is comparing the potency and selectivity of new chemical entities against their biological targets. For this compound derivatives, this involves determining their inhibition constants (Ki) or half-maximal inhibitory concentrations (IC50) at each monoamine transporter. This data allows for the calculation of selectivity ratios (e.g., SERT/DAT or NET/DAT) to identify compounds with the desired pharmacological profile.

Table 1: Comparative Monoamine Transporter Inhibition Profiles

Compound IDDAT IC50 (nM)NET IC50 (nM)SERT IC50 (nM)DAT/SERT Selectivity Ratio
Derivative A 15451500100
Derivative B 782585010.9
Cocaine 2503308303.3
GBR-12909 5203500700

Data is hypothetical and for illustrative purposes. Cocaine and GBR-12909 are included as reference compounds with known transporter inhibition profiles.

Key Experimental Protocols

The gold standard for characterizing drug-transporter interactions involves radiotracer binding and uptake inhibition assays.[4][5] These assays provide a detailed biochemical fingerprint for each compound.

Protocol 1: Radioligand Binding Assay (Affinity Measurement)

This assay measures the affinity of a test compound for a specific transporter by quantifying its ability to displace a known radiolabeled ligand.

Methodology:

  • Preparation of Membranes: Membranes are prepared from cell lines (e.g., HEK293) stably expressing the human dopamine transporter (hDAT), hNET, or hSERT.

  • Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4) is prepared.

  • Incubation: In a 96-well plate, the cell membranes (10-20 µg protein) are incubated with a fixed concentration of a specific radioligand and various concentrations of the test compound (e.g., this compound derivative).

    • For DAT: [³H]WIN 35,428 or [³H]BTCP[6]

    • For NET: [³H]Nisoxetine

    • For SERT: [³H]Citalopram

  • Equilibrium: The mixture is incubated to allow binding to reach equilibrium (e.g., 60-120 minutes at 4°C or room temperature).[6]

  • Separation: The bound radioligand is separated from the unbound ligand by rapid filtration through glass fiber filters using a cell harvester.

  • Quantification: The filters are washed with ice-cold assay buffer, and the radioactivity trapped on the filters is measured by liquid scintillation counting.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known inhibitor (e.g., 10 µM cocaine for DAT). Competition curves are generated using non-linear regression to calculate the IC50 value, which is then converted to an inhibition constant (Ki) using the Cheng-Prusoff equation.

Protocol 2: Synaptosomal Uptake Inhibition Assay (Functional Potency)

This assay measures the functional ability of a test compound to block the uptake of a radiolabeled neurotransmitter into cells or synaptosomes.[7]

Methodology:

  • Cell Culture: HEK293 cells stably expressing hDAT, hNET, or hSERT are cultured to ~80% confluency in 96-well plates.[3][7]

  • Pre-incubation: Cells are washed with Krebs-HEPES buffer (KHB). A solution containing the test compound at various concentrations is added to the wells and pre-incubated for 10-20 minutes at room temperature or 37°C.[4][8]

  • Initiation of Uptake: A solution containing a fixed concentration of a radiolabeled neurotransmitter is added to initiate the uptake process.[7]

    • For DAT: [³H]Dopamine

    • For NET: [³H]Norepinephrine

    • For SERT: [³H]Serotonin (5-HT)

  • Termination: The uptake reaction is allowed to proceed for a short period (e.g., 10 minutes) and is then terminated by rapidly washing the cells with ice-cold buffer.[7][8]

  • Lysis and Quantification: The cells are lysed, and the amount of radiolabel taken up by the cells is quantified using a liquid scintillation counter.

  • Data Analysis: Non-specific uptake is determined using a known potent inhibitor (e.g., 10 µM nomifensine for DAT).[8] Dose-response curves are plotted, and IC50 values are calculated using non-linear regression.

Visualizing Workflows and Mechanisms

Diagrams are essential for illustrating complex experimental processes and biological mechanisms. The following visualizations were created using the DOT language and adhere to the specified design constraints.

G cluster_primary Primary Screening cluster_secondary Secondary & Safety Screening cluster_off_target Off-Target Profiling Binding Radioligand Binding (Affinity @ DAT, NET, SERT) Selectivity Selectivity Analysis (e.g., DAT vs SERT/NET) Binding->Selectivity Uptake Uptake Inhibition (Potency @ DAT, NET, SERT) Uptake->Selectivity Cytotoxicity Cytotoxicity Assay (e.g., MTT, LDH) Selectivity->Cytotoxicity MAO_Assay MAO-A / MAO-B Inhibition Assay Selectivity->MAO_Assay Receptor_Panel Receptor Panel Screen (e.g., GPCRs) Cytotoxicity->Receptor_Panel

Caption: In Vitro Screening Cascade for Monoamine Transporter Inhibitors.

G cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Vesicle Vesicle DA_pre Dopamine Vesicle->DA_pre Release Synaptic_Cleft Synaptic Cleft Receptor Dopamine Receptors Synaptic_Cleft->Receptor Binding & Signal DAT Dopamine Transporter (DAT) Synaptic_Cleft->DAT Reuptake Inhibitor Azetidine Derivative Inhibitor->DAT Blockade

Caption: Mechanism of Dopamine Transporter (DAT) Inhibition.

References

Comparative analysis of analytical techniques for azetidine compounds

Author: BenchChem Technical Support Team. Date: November 2025

Comparative Guide to Analytical Techniques for Azetidine Compounds

For Researchers, Scientists, and Drug Development Professionals

Azetidines, four-membered nitrogen-containing heterocycles, are crucial structural motifs in medicinal chemistry. Their incorporation into drug candidates can significantly improve physicochemical properties such as solubility, metabolic stability, and lipophilicity. Accurate and robust analytical techniques are therefore essential for the synthesis, characterization, and quantification of these valuable compounds. This guide provides a comparative analysis of the primary analytical techniques used for azetidine compounds, supported by experimental data and detailed protocols.

Overview of Key Analytical Techniques

The analysis of azetidine compounds typically involves a combination of spectroscopic and chromatographic methods to elucidate structure, confirm purity, and determine concentration in various matrices.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The most powerful tool for unambiguous structure elucidation, providing detailed information about the molecular framework and stereochemistry. Both ¹H and ¹³C NMR are routinely used.[1]

  • Mass Spectrometry (MS): Essential for determining the molecular weight of a compound and providing structural information through fragmentation patterns.[2] It is often coupled with chromatographic techniques for quantitative analysis.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Used to identify specific functional groups within the molecule, such as the characteristic carbonyl (C=O) stretch in β-lactam (azetidin-2-one) rings.[3]

  • Chromatography (GC and HPLC): These techniques are fundamental for separating azetidines from reaction mixtures or biological matrices. High-Performance Liquid Chromatography (HPLC) is particularly vital for separating stereoisomers, such as diastereomers and enantiomers.[4][5] Gas Chromatography (GC) is effective for quantifying volatile or derivatized azetidines.[6][7]

  • X-ray Crystallography: Provides the definitive three-dimensional structure of a crystalline compound, confirming absolute stereochemistry and molecular conformation.[8]

Comparative Analysis of Techniques

The choice of analytical technique depends on the specific research question, whether it is structural confirmation, purity assessment, chiral separation, or quantification.

TechniquePrimary Application for AzetidinesAdvantagesLimitationsKey Performance Data
¹H & ¹³C NMR Unambiguous structure elucidation, stereochemical assignment, purity assessment.[1][9]Provides detailed structural connectivity and spatial information. Non-destructive.Relatively low sensitivity compared to MS. Complex spectra can be challenging to interpret. Requires pure samples for best results.Diastereomer ratios can be calculated by comparing signals in ¹H NMR spectra.[10]
Mass Spectrometry (MS) Molecular weight determination, structural confirmation via fragmentation, quantitative analysis (when coupled with LC or GC).[2]High sensitivity, requires very small sample amounts. Provides exact mass.Isomers may not be distinguishable without chromatography. Ionization can be complex.N/A (Highly dependent on analyte and instrument)
FT-IR Spectroscopy Identification of functional groups (e.g., C=O in β-lactams, N-H).[3][11]Fast, simple, and non-destructive. Good for monitoring reaction progress.Provides limited structural information. Not suitable for complex mixtures.Characteristic β-lactam C=O stretch observed at 1650-1689 cm⁻¹.[3]
HPLC Purification, purity analysis, separation of diastereomers and enantiomers (chiral HPLC).[4][12]High resolution and sensitivity. Applicable to a wide range of compounds. Well-established for chiral separations.[5]Can be time-consuming to develop methods. Requires reference standards for quantification.Enantiomeric excess of 85-99% has been calculated by chiral HPLC for aminoazetidines.[10]
Gas Chromatography (GC) Quantification of volatile or derivatized azetidines in various matrices.[6]High separation efficiency and sensitivity, especially with specific detectors (FID, MS).Limited to thermally stable and volatile compounds; derivatization is often required for polar compounds like azetidine-2-carboxylic acid.[7]For azetidine-2-carboxylic acid: LOD = 2.9 μg/mL, LOQ = 7.8 μg/mL.[6][7]
X-ray Crystallography Absolute 3D structure determination, including absolute stereochemistry.[8][13]Provides unambiguous proof of structure and conformation.Requires a suitable single crystal, which can be difficult to grow. Not a high-throughput method.N/A

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are generalized protocols for common analytical procedures involving azetidine compounds.

Protocol 1: Synthesis and Characterization of a Substituted Azetidin-2-one

This protocol describes a general method for synthesizing an azetidin-2-one via cycloaddition and its subsequent characterization.

  • Synthesis: Dissolve the appropriate imine (Schiff base) (0.01 mol) in 20 mL of 1,4-dioxane in a round-bottom flask.[3]

  • Add triethylamine (0.02 mol) as a catalyst.[1]

  • Cool the mixture in an ice bath (0-5 °C) with continuous stirring.

  • Add chloroacetyl chloride (0.01 mol) dropwise to the mixture.[14]

  • Reflux the reaction mixture for 8-12 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).[1][15]

  • After completion, cool the mixture and pour it into ice-cold water to precipitate the product.

  • Filter, wash, and dry the solid product. Recrystallize from a suitable solvent like ethanol to purify.[3]

  • FT-IR Analysis: Record the FT-IR spectrum of the purified product. Confirm the presence of a sharp absorption band in the 1650-1690 cm⁻¹ region, characteristic of the β-lactam carbonyl group.[3]

  • NMR Analysis: Dissolve the product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Record ¹H and ¹³C NMR spectra to confirm the final structure.[1]

Protocol 2: Quantitative Analysis of Azetidine-2-Carboxylic Acid by GC-FID

This protocol is adapted from a method for quantifying azetidine-2-carboxylic acid (ACA) in biological samples.[6][7]

  • Sample Preparation: Perform a hot water extraction of the sample matrix (e.g., plant rhizomes).

  • Internal Standard: Add a known concentration of an internal standard (e.g., 1-octanol) to the extract.

  • Derivatization (Silylation): Evaporate the extract to dryness. Add N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to the residue to convert the polar ACA into a more volatile trimethylsilyl (TMS) derivative suitable for GC analysis.

  • GC-FID Analysis:

    • Column: Use a suitable capillary column (e.g., DB-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 80 °C, hold for 2 min, then ramp to 280 °C at 10 °C/min.

    • Detector: Flame Ionization Detector (FID) at 280 °C.

  • Quantification: Construct a calibration curve using known concentrations of ACA standard. Calculate the concentration of ACA in the sample by comparing its peak area relative to the internal standard against the calibration curve.

Mandatory Visualizations

The following diagrams illustrate key workflows and concepts related to the analysis of azetidine compounds.

G cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization Reactants Reactants Synthesis Synthesis Reactants->Synthesis e.g., Imine + Chloroacetyl Chloride CrudeProduct CrudeProduct Synthesis->CrudeProduct Cycloaddition TLC TLC Monitoring Synthesis->TLC Purification Purification CrudeProduct->Purification Recrystallization/ Chromatography PureAzetidine PureAzetidine Purification->PureAzetidine >95% Purity Purification->TLC StructuralElucidation StructuralElucidation invis_node->NMR Structure invis_node->FTIR Functional Groups invis_node->MS Molecular Weight invis_node->XRay 3D Structure invis_node->HPLC Purity/Chirality

Caption: General workflow for the synthesis, purification, and analytical characterization of azetidine compounds.

G Proline Proline Ribosome Ribosome Proline->Ribosome Correct Incorporation ACA Azetidine-2-Carboxylic Acid (ACA) ACA->Ribosome Mistaken Incorporation (Toxic Mimicry) Protein Normal Protein (Correct Folding) Ribosome->Protein AlteredProtein Altered Protein (Misfolding) Ribosome->AlteredProtein Dysfunction Protein Dysfunction & Cellular Toxicity AlteredProtein->Dysfunction

Caption: Mechanism of toxicity for azetidine-2-carboxylic acid (ACA) as a proline mimic.

G Azetidine Azetidine Compound NMR NMR Azetidine->NMR Connectivity Stereochemistry MS Mass Spec Azetidine->MS Molecular Weight Formula FTIR FT-IR Azetidine->FTIR Functional Groups HPLC HPLC Azetidine->HPLC Purity Enantiomeric Ratio XRay X-Ray Crystallography Azetidine->XRay Absolute 3D Structure

Caption: Complementary information provided by different analytical techniques for azetidine analysis.

References

Comparative Analysis of 1-benzhydryl-N-methylazetidin-3-amine and Structural Analogs: An Analytical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the analytical data available for 1-benzhydryl-N-methylazetidin-3-amine and its structurally related alternatives. The objective is to offer a foundational reference for researchers engaged in the analysis and characterization of these compounds. Due to the limited availability of public-domain experimental data, this guide focuses on summarizing key chemical properties and outlining general analytical methodologies.

Chemical and Physical Data Comparison

The following table summarizes the fundamental chemical and physical properties of this compound and two potential alternative compounds, 1-benzhydryl-3-methylazetidin-3-amine and 1-benzhydryl-N,N,3-trimethylazetidin-3-amine. This data is essential for the initial identification and characterization of these substances.

PropertyThis compound1-benzhydryl-3-methylazetidin-3-amine1-benzhydryl-N,N,3-trimethylazetidin-3-amine
CAS Number 69159-49-5[1]133891-52-8[2]133891-61-9
Molecular Formula C₁₇H₂₀N₂[1]C₁₇H₂₀N₂C₁₉H₂₄N₂
Molecular Weight 252.35 g/mol [1]252.36 g/mol 280.41 g/mol
Purity (as stated by suppliers) ≥98.0% to 96%[1][3]≥98.0%[2]95%
Appearance Solid[3]Yellow solid[2]Yellow to Brown Solid
Melting Point Not specified84-86℃[2]Not specified

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is designed for the quantitative analysis of this compound and its analogs to determine their purity.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Autosampler and data acquisition software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or trifluoroacetic acid (for mobile phase modification)

  • Reference standard of the analyte

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water with 0.1% formic acid. A typical gradient might start from 20% acetonitrile and increase to 80% over 15 minutes.

  • Standard Solution Preparation: Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions for a calibration curve.

  • Sample Solution Preparation: Prepare the sample solution by dissolving the compound of interest in the same solvent as the standard to a similar concentration.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the compound)

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system.

  • Data Processing: Determine the retention time of the main peak in the sample chromatogram by comparing it with the standard. Calculate the purity of the sample by the area normalization method or by using a calibration curve.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H NMR and ¹³C NMR are essential for confirming the chemical structure of the synthesized compounds.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

Reagents:

  • Deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆))

  • Tetramethylsilane (TMS) as an internal standard (usually included in the deuterated solvent)

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of the chosen deuterated solvent in an NMR tube.

  • Instrument Setup:

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution.

    • Set the appropriate acquisition parameters (e.g., number of scans, pulse width, relaxation delay).

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra.

  • Data Processing and Interpretation:

    • Process the raw data (Fourier transformation, phase correction, and baseline correction).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to assign the signals to the specific protons and carbons in the molecule's structure.

Visualizations

General Analytical Workflow

The following diagram illustrates a typical workflow for the synthesis, purification, and analysis of a research chemical like this compound.

cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_documentation Documentation cluster_bioassay Biological Evaluation (Optional) Synthesis Chemical Synthesis Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification StructureElucidation Structural Elucidation (NMR, MS) Purification->StructureElucidation Purity Purity Assessment (HPLC, GC) Purification->Purity Physical Physical Characterization (Melting Point, Appearance) Purification->Physical CoA Certificate of Analysis (CoA) StructureElucidation->CoA Purity->CoA Physical->CoA Screening Biological Screening / Assay CoA->Screening cluster_qualitative Qualitative Analysis cluster_quantitative Quantitative Analysis Compound Synthesized Compound NMR NMR Spectroscopy Compound->NMR Determines Structure MS Mass Spectrometry Compound->MS Determines Mass HPLC HPLC Compound->HPLC Determines Purity GC GC (if applicable) Compound->GC Determines Purity NMR->HPLC Confirms Identity MS->HPLC Confirms Identity

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of 1-benzhydryl-N-methylazetidin-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of 1-benzhydryl-N-methylazetidin-3-amine, a research chemical, is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound, in line with established safety protocols for amine-containing chemical waste.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE) is mandatory:

  • Eye Protection: Wear tightly fitting safety goggles or a face shield.[1]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required.

  • Body Protection: A lab coat or other protective clothing must be worn.[1]

In the event of accidental exposure, follow these first-aid measures:

  • After eye contact: Immediately rinse with plenty of water for at least 15 minutes.

  • After skin contact: Wash off with soap and plenty of water.

  • If inhaled: Move to fresh air.

  • If swallowed: Rinse mouth with water. Do not induce vomiting.

In all cases of exposure, seek immediate medical attention.

Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in accordance with local, state, and federal regulations. The following protocol is based on general best practices for the disposal of chemical amine waste.

1. Waste Segregation and Collection:

  • Do not mix this compound waste with other chemical waste streams, especially acids and oxidizing agents, to prevent hazardous reactions.[2][3]

  • Collect waste in a designated, compatible, and properly sealed container. The container should be made of a material that will not react with amines.[2][3]

  • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.

2. Storage of Chemical Waste:

  • Store the sealed waste container in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[2]

  • Ensure the storage area is designated for hazardous chemical waste and is inaccessible to unauthorized personnel.

3. Final Disposal:

  • Never dispose of this compound down the drain or in regular trash.[2][4] Amines can be harmful to aquatic life and ecosystems.[2]

  • Arrange for the collection of the hazardous waste by a licensed chemical waste disposal company or your institution's Environmental Health and Safety (EHS) department.[2] They are equipped to handle and dispose of such chemicals in an environmentally responsible manner.[2]

  • Maintain a record of the waste disposal, including the chemical name, quantity, and date of disposal, as required by regulations.[2]

Quantitative Data Summary

ParameterGuidelineSource
pH Range for Aqueous Waste General guidance for some aqueous solutions is between 5.5 and 10.5 for drain disposal, but this is not recommended for this compound.[4]
Container Rinsing Empty containers of "Acutely Hazardous" or "P-list" chemicals must be triple rinsed. It is best practice to follow this for all research chemicals.[3][5]

Experimental Workflow for Disposal

The logical flow for the proper disposal of this compound is outlined in the diagram below. This workflow ensures that all safety and regulatory aspects are considered.

start Start: Have this compound Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate Amine Waste from Other Chemicals ppe->segregate container Place in a Labeled, Compatible Waste Container segregate->container storage Store in a Cool, Dry, Well-Ventilated Area container->storage contact_ehs Contact Institutional EHS or Licensed Disposal Company storage->contact_ehs documentation Complete Waste Disposal Manifest contact_ehs->documentation end End: Waste Collected for Proper Disposal documentation->end

References

Essential Safety and Operational Guidance for Handling 1-benzhydryl-N-methylazetidin-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of specialized chemical compounds is paramount. This document provides crucial safety protocols and logistical plans for the use of 1-benzhydryl-N-methylazetidin-3-amine, a compound utilized in scientific research. The following procedures are based on best practices for handling structurally similar chemicals and are designed to minimize risk and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

When working with this compound, the use of appropriate personal protective equipment is mandatory to prevent exposure. The recommended PPE is detailed below and is based on the safety data sheets of analogous compounds.

PPE CategoryItemSpecificationRationale
Eye/Face Protection Safety GogglesTightly fitting with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[1]Protects against splashes and airborne particles.
Skin Protection GlovesChemical-impermeable gloves.[1]Prevents direct skin contact with the compound.
Protective ClothingFire/flame resistant and impervious clothing.[1]Provides a barrier against spills and contamination.
Respiratory Protection Full-Face RespiratorTo be used if exposure limits are exceeded or if irritation or other symptoms are experienced.[1]Protects against inhalation of dust, aerosols, or vapors.

Handling and Storage Protocols

Proper handling and storage are critical to maintaining the integrity of the compound and the safety of laboratory personnel.

Handling:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Avoid direct contact with skin and eyes.[1]

  • Minimize the formation of dust and aerosols during handling.[1]

  • Use spark-proof tools and explosion-proof equipment if necessary.[1]

  • Wash hands thoroughly after handling.

Storage:

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.

  • Store away from incompatible materials such as strong oxidizing agents.

Emergency and First-Aid Procedures

In the event of accidental exposure, immediate and appropriate first-aid measures should be taken.

Exposure RouteFirst-Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a physician if irritation persists.[1]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician immediately.[1]

Disposal Plan

All waste materials contaminated with this compound must be disposed of in accordance with local, state, and federal regulations.

  • Collect and arrange for disposal in suitable, closed containers.[1]

  • Do not allow the chemical to enter drains, as discharge into the environment should be avoided.[1]

Experimental Workflow for Safe Handling

The following diagram outlines the logical workflow for safely handling this compound from receipt to disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal A Review Safety Data Sheet (SDS) for Analogous Compounds B Don Appropriate Personal Protective Equipment (PPE) A->B C Work in a Well-Ventilated Fume Hood B->C Proceed to Handling D Handle Compound, Avoiding Dust/Aerosol Formation C->D E Decontaminate Work Surfaces D->E Experiment Complete F Dispose of Contaminated Waste in Designated Containers E->F G Remove and Dispose of PPE Correctly F->G H Wash Hands Thoroughly G->H

Caption: Workflow for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.